This compound is a chiral amine where the amino group is attached to the third carbon of the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. This structure is a privileged motif in medicinal chemistry, serving as a key synthetic intermediate and pharmacophore for developing therapeutics targeting various diseases, including central nervous system (CNS) disorders, cardiovascular conditions, and cancer [1] [2] [3].
The table below summarizes the core physicochemical data for this compound and its common salt form.
| Property | This compound (Free Base) | (S)-Chroman-3-amine hydrochloride |
|---|---|---|
| CAS Registry Number | 59108-53-1 (for (R)-enantiomer) [4] | 59108-54-2 [5] |
| Molecular Formula | C₉H₁₁NO [4] | C₉H₁₁NO (as the free base for the hydrochloride salt) [5] |
| Molecular Weight | 149.19 g/mol [4] | 149.19 g/mol (free base MW) [5] |
| Melting Point | 240-241 °C (decomposes) [4] | Information Missing |
| Solubility | Slightly soluble (4.3 g/L at 25 °C) [4] | Information Missing |
| Density | 1.106±0.06 g/cm³ at 20 °C [4] | Information Missing |
| Boiling Point | 256.8±29.0 °C (calculated) [4] | Information Missing |
| Flash Point | 117.9±17.5 °C (calculated) [4] | Information Missing |
While a specific synthesis for the simple this compound is not detailed in the results, a common pathway described in a foundational patent involves the reduction of a corresponding nitrochroman precursor [1].
The following table outlines standard techniques used for characterizing this compound and its derivatives.
| Method | Application & Protocol Details | Key Information Obtained |
|---|---|---|
| Spectroscopy (IR) | Sample prepared as KBr pellet; spectra measured on FTIR spectrometer (e.g., Nicolet IS10) [6]. | Verification of functional groups (e.g., N-H stretches ~3388 cm⁻¹, deformations ~1540 cm⁻¹) [7]. |
| Spectroscopy (NMR) | ¹H (300 MHz) and ¹³C (75 MHz) NMR spectra recorded in DMSO-(d_6) with TMS as internal standard [6]. | Confirmation of molecular structure, stereochemistry, and purity through chemical shifts, coupling constants, and integration. |
| Mass Spectrometry (MS) | Analysis via GC-MS instrument (e.g., Shimadzu) with electron impact ionization (70 eV) [6]. | Determination of molecular mass and fragmentation pattern to confirm molecular formula. |
| Elemental Analysis (EA) | Performed using an analyzer (e.g., PerkinElmer CHN-2400) [6]. | Quantitative determination of C, H, N composition to confirm purity and molecular formula. |
| Computational (DFT) | Geometry optimization and frequency calculation at B3LYP/6-311++G(d,p) level using Gaussian 09 [7] [6]. | Prediction of optimized 3D structure, vibrational frequencies, NMR chemical shifts, and molecular orbitals (HOMO/LUMO). |
This compound derivatives show promise in drug discovery due to their ability to interact with multiple biological targets.
Chroman-3-amides and derivatives modulate key signaling pathways.
| Biological Target / Activity | Derivative Example | Experimental Findings & Potency |
|---|---|---|
| Rho Kinase (ROCK) Inhibition [3] | Chroman-3-amides | Potent ROCK-II inhibitors (IC₅₀ as low as 2 nM). Exhibited excellent selectivity (>10,000-fold over PKA), good cell activity, and desirable pharmacokinetics (e.g., microsomal t₁/₂ = 65 min) [3]. |
| Dual AChE & MAO-B Inhibition [2] | Chromanone-tetrahydropyridin hybrids (e.g., C10) | IC₅₀ of 0.58 µM (AChE) and 0.41 µM (MAO-B). Demonstrated anti-oxidant, anti-amyloid aggregation, and reduced tau phosphorylation in cells. Improved cognitive function in an AD mouse model [2]. |
| Anticancer Activity [6] | Angular annulated furo[3,2-g]chromenes | Synthesized from chromene/chroman precursors. DFT studies (FMO, MEP) indicated high biological activity based on low energy gap (1.870-1.590 eV) and electrophilicity index [6]. |
| Antidepressant Activity [1] | Chromanamines (basic structure) | The foundational patent for chromanamines claims their utility as antidepressant agents, establishing the scaffold's relevance to CNS disorders [1]. |
This compound is a versatile and valuable scaffold in medicinal chemistry. Its utility spans from cardiovascular disease (via ROCK inhibition) to neurodegenerative disorders like Alzheimer's (via dual AChE/MAO-B inhibition) and cancer [3] [2] [6]. The extensive research on its derivatives, supported by robust synthetic, analytical, and computational protocols, underscores its potential as a cornerstone for developing novel multifunctional therapeutic agents. Future work will likely focus on further optimizing selectivity, improving pharmacokinetic properties, and exploring its efficacy in more complex disease models.
The 3-amino chromane (or 3-amino-3,4-dihydro-2H-chromene) core is a privileged scaffold in medicinal chemistry. Its significance as a pharmacophore stems from its ability to confer high affinity and selectivity for specific biological targets, primarily through its rigid, stereochemically defined structure.
The 3-amino chromane pharmacophore is primarily associated with high-affinity ligands for the σ1 receptor, a chaperone protein implicated in a wide range of physiological processes and diseases [1].
The table below summarizes the primary targets and potential therapeutic applications linked to this scaffold.
| Biological Target | Biological Activity & Therapeutic Potential | Representative Compounds & Affinity (Ki) |
|---|
| σ1 Receptor [1] [2] | Regulation of intracellular calcium, opioid receptor potentiation; target for cancer, neuropathic pain, neural degradation (e.g., retinal neuroprotection), and COVID-19 [1]. | (3R,4R)-3a: Ki = 2.1 nM (pKi = 8.7) [1] (3R,4R)-3n: Ki = 1.5 nM (pKi = 8.8) [1] | | TMEM97 (σ2 Receptor) [1] | An off-target for σ1 ligands; selectivity over σ2 is desirable to minimize side effects. | (3R,4R)-3a: 36-fold σ1 vs. TMEM97 selectivity [1] | | 5-HT2B Receptor [1] | A prominent antitarget; affinity here is undesirable due to association with valvular heart disease [1]. | (3R,4R)-3a: Ki > 10,000 nM (minimal binding) [1] | | Spirocyclic Derivatives [3] [4] | Incorporation into complex structures (e.g., spiro[chromane-2,4'-piperidine]-4(3H)-one) for diverse CNS applications [3]. | Historic patents cover potential use as analgesics, antipsychotics, antidepressants, and neuroprotective agents [4]. |
The binding affinity and selectivity of 3-amino chromane-based ligands can be finely tuned by modifying the substituents on the core structure.
For researchers aiming to work with this pharmacophore, here are detailed methodologies for key experiments as described in the literature.
A reported divergent synthesis begins with a common racemic azide intermediate [1].
Binding affinity is determined through competitive radioligand binding assays [1].
The potential protective effects of σ1 ligands can be assessed in cell-based models of oxidative stress [1].
The following diagram illustrates the logical workflow for the key experiments described above, from compound synthesis and characterization to biological evaluation.
Research workflow for 3-amino chromane compounds from synthesis to biological evaluation.
The 3-amino chromane pharmacophore is a versatile and high-value scaffold, particularly for developing potent and selective sigma-1 receptor ligands. The critical parameters for success are the (3R,4R) stereochemistry and a lipophilic group on the ether linkage. Key experiments involve sophisticated chiral synthesis, rigorous radioligand binding for affinity/selectivity profiling, and functional cell-based assays for neuroprotection.
Future research should focus on:
The synthesis of complex fused rings like dihydropyrans often relies on specific cyclization strategies. The following workflow outlines a general strategic approach derived from current literature.
Synthetic workflow for fused dihydropyran systems [1] [2]
Here is a detailed experimental protocol for a multicomponent synthesis, which exemplifies the Michael Addition-Annulation Sequence from the workflow above.
Protocol: Multicomponent Synthesis of Dihydropyrano[3,2-d][1,3]dioxine Fused System [1]
The table below summarizes key properties and experimental data for relevant heterocyclic systems and reactions from the literature.
| Compound / System | Key Structural Feature | Reaction Yield / Data | Analytical Data / Notes |
|---|---|---|---|
| Dihydropyrano[3,2-d][1,3]dioxine [1] | Fused bicyclic system from 1,3-dioxan-5-one | Up to 90% (with I₂ oxidation) | X-ray: Twisted "half-chair" conformation of central fused ring; ¹H NMR: δ ~1.70 ppm (gem-Me), δ ~6.68 ppm (olefinic CH) |
| 3,4-Dihydropyran-2-ones via NHC [2] | Enol δ-lactone core via organocatalysis | Up to 99%, 94% ee (with Ru/NHC synergy) | Versatile platform for functionalized enones, γ-lactones. Gram-scale synthesis demonstrated. |
| Indole C5 Functionalization [3] | Fused benzene & nitrogen-containing ring | Up to 91% (with Cu/Ag catalyst) | Method: Copper-carbene reaction. Targets challenging C5 position for drug-like molecules. |
| B←N Fused Dihydrophenazines [4] | N-doped PAH with B←N Lewis pair | N/A | Effect: Lowers HOMO/LUMO energies, bathochromic shift in emission, induces AIEE. |
While direct examples are limited, the strategic importance of incorporating nitrogen is clear. The amine group can be introduced either in the starting materials or via post-cyclization functionalization. The basicity and nucleophilicity of the amine will be crucial for its intended biological function and will be influenced by its specific location and the substitution pattern on the fused ring system [5].
The 3-amino chromane molecular scaffold represents a privileged structure in medicinal chemistry with demonstrated therapeutic relevance across multiple central nervous system disorders and other disease conditions. This heterocyclic framework, characterized by a benzopyran ring system with an amine substituent at the 3-position, provides a versatile template for drug discovery with diverse pharmacological activities. Recent research has elucidated its significance as a key pharmacophore in compounds targeting serotonin receptors, sigma chaperone proteins, and various neurodegenerative disease pathways. The structural flexibility of this core allows for extensive chemical modifications, enabling fine-tuning of receptor affinity, selectivity, and drug-like properties.
This technical review provides a comprehensive analysis of 3-amino chromane derivatives, encompassing their chemical architecture, synthesis methodologies, structure-activity relationship profiles, and therapeutic applications. Particular emphasis is placed on the stereochemical considerations that profoundly influence biological activity, with specific enantiomeric forms demonstrating superior receptor binding and selectivity. The content is structured to serve as both an educational resource and practical reference for researchers engaged in the design, synthesis, and biological evaluation of these compounds, with detailed experimental protocols and data presentation formats to facilitate research reproducibility and advancement in this promising chemical domain.
The 3-amino chromane core structure consists of a benzopyran ring system with an amine functional group at the 3-position. This scaffold exists in several isomeric forms and substitution patterns that significantly influence its pharmacological properties:
Basic Chromane Structure: The fundamental chromane system (3,4-dihydro-2H-1-benzopyran) comprises a benzene ring fused to a tetrahydropyran ring, creating a rigid, planar aromatic portion with a non-planar saturated heterocyclic portion.
Positional Isomerism: The amine functionality can be positioned at different locations on the chromane scaffold, with the 3-amino and 4-amino derivatives representing the most studied variants. 3-Amino chromanes have demonstrated particular significance in CNS-targeting therapeutics [1].
Stereochemical Features: Molecules bearing substituents at the 3- and 4-positions typically contain two chiral centers, creating opportunities for diastereoselective synthesis and enantioselective biological activity. Research has demonstrated that the (3R,4R) absolute stereochemistry on the 3-amino-chromane core often confers higher receptor affinity and selectivity compared to other stereoisomers [2].
The 3-amino chromane scaffold serves as a platform for numerous derivatives with enhanced pharmacological profiles:
Spirocyclic Derivatives: Compounds such as those described in patent literature incorporate spirocyclic systems fused to the 3-amino chromane core, expanding structural diversity and receptor interaction capabilities [3].
Chromeno-Pyrimidine Hybrids: Complex derivatives like N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have been developed, combining the chromane scaffold with additional heterocyclic systems to create novel bioactive compounds [4].
Phenethylamine-Containing Chromanes: Recent research has explored hybrid structures incorporating phenethylamine motifs with the 3-amino chromane core, resulting in potent ligands for sigma and serotonin receptors [2].
Table 1: Key 3-Amino Chromane Derivatives and Their Structural Features
| Derivative Class | Core Structural Features | Representative Examples | Synthetic Accessibility |
|---|---|---|---|
| Simple 3-Amino Chromanes | Basic chromane with amine at C3 | WO2008080120A2 compounds [5] | Moderate to high |
| Spirocyclic Derivatives | Chromane fused with spiro ring system | FR2689509B1 compounds [3] | Moderate |
| Chromeno-Pyrimidines | Chromane fused with pyrimidine ring | Compounds 10h, 10i [4] | Challenging |
| Phenethylamine-Chromane Hybrids | Chromane with phenethylamine side chain | (3R,4R)-3a, 3o, 3q [2] | Moderate |
3-Amino chromane derivatives demonstrate significant activity as serotonin receptor modulators, particularly at the 5-HT~1A~ receptor subtype:
Mechanistic Profile: These compounds exhibit diverse mechanisms at 5-HT~1A~ receptors, functioning as full agonists, partial agonists, or antagonists depending on specific structural features. This functional selectivity enables precise therapeutic targeting for different neurological and psychiatric conditions [5].
Therapeutic Applications: Compounds with 5-HT~1A~ receptor activity have potential for treating depression, anxiety disorders, Parkinson's disease, and neurodegenerative conditions such as Alzheimer's disease. The 5-HT~1A~ receptor's role in preventing neuronal death and oxidative stress further supports the therapeutic value of these ligands [1].
Multi-Receptor Targeting: Several 3-amino chromane derivatives demonstrate dual activity as both 5-HT~1A~ receptor ligands and serotonin reuptake inhibitors (SSRIs), potentially offering enhanced efficacy for mood disorders through complementary mechanisms [5].
Recent research has revealed that specific 3-amino chromane derivatives exhibit high-affinity binding to sigma-1 (σ~1~) receptors:
Nanomolar Affinity: Optimized compounds in the phenethylamine-containing 3-amino-chromane series demonstrate exceptional σ~1~ receptor affinity with K~i~ values in the 2 nM range (pK~i~ ≈ 8.7). The (3R,4R) enantiomeric series consistently shows superior affinity compared to (3S,4S) counterparts [2].
Receptor Selectivity: These ligands exhibit significant σ~1~ versus TMEM97 selectivity (up to 36-fold), highlighting their potential as selective σ~1~ receptor probes or therapeutic candidates. This selectivity is crucial given TMEM97's identification as the sigma-2 receptor [2].
Therapeutic Implications: Sigma-1 receptors are implicated in regulating intracellular calcium signaling, opioid receptor potentiation, apoptosis, and various neurological processes. σ~1~ ligands based on the 3-amino chromane scaffold show potential for pain management, cancer therapy, neural protection, and more recently, COVID-19 treatment [2].
Table 2: Binding Affinities of Selected 3-Amino Chromane Derivatives at Key Receptors
| Compound | σ~1~ Receptor K~i~ (nM) | TMEM97 (σ~2~) K~i~ (nM) | 5-HT~2B~ K~i~ (nM) | 5-HT~1A~ K~i~ (nM) | Selectivity (σ~1~/σ~2~) |
|---|---|---|---|---|---|
| (3R,4R)-3a | 2.1 [2] | 75 [2] | >10,000 [2] | N/A | 36-fold |
| (3R,4R)-3n | 1.5 [2] | 48 [2] | >10,000 [2] | N/A | 32-fold |
| (3S,4S)-3a | 110 [2] | 430 [2] | 400 [2] | N/A | 4-fold |
| Compound 2a | N/A | N/A | N/A | 0.129 [6] | N/A |
The chromane scaffold appears in several compounds investigated for neurodegenerative disease applications:
Cholinesterase Inhibition: Certain chromane derivatives demonstrate selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), potentially offering improved therapeutic profiles for Alzheimer's treatment with reduced side effects [1].
Multi-Target Engagement: Chromane-based structures have been designed as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease, simultaneously addressing multiple pathological mechanisms including cholinesterase inhibition, monoamine oxidase inhibition, and β-amyloid aggregation [1].
Monoamine Oxidase Inhibition: Specific chromanone derivatives exhibit remarkable inhibitory activity against MAO-B (IC~50~ values as low as 8.62 nM) with high selectivity over MAO-A (SI > 11,627-fold), relevant for both Alzheimer's and Parkinson's disease treatment [1].
Traditional synthetic routes to enantiomerically pure 3-amino chromane derivatives often relied on resolution techniques:
Diastereomeric Salt Formation: Early synthetic approaches utilized chiral acids such as (R)- or (S)-malic acid for diastereomeric salt formation, enabling separation of racemic mixtures through crystallization [7].
Chromatographic Resolution: Semipreparative high-performance liquid chromatography (HPLC) on chiral stationary phases has been employed for direct resolution of racemic 3-amino chromane intermediates, achieving excellent enantiomeric ratios (>98:2 er) [2].
Stereospecific Functionalization: The use of chiral auxiliaries such as (R)-1-phenylethanol in Mitsunobu reactions provides access to enantiomerically enriched intermediates through S~N~2 inversion, establishing the desired absolute stereochemistry [2].
The following diagram illustrates a generalized synthetic workflow for 3-amino chromane derivatives, incorporating both classical resolution and asymmetric synthesis approaches:
Synthetic Workflow for 3-Amino Chromane Derivatives
Modern approaches emphasize catalytic asymmetric synthesis for efficient production of enantiomerically pure 3-amino chromane derivatives:
Ru-Synphos Catalyzed Hydrogenation: A highly enantioselective asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones using cationic Ru-Synphos catalysts provides efficient access to optically active 3-aminochroman derivatives with excellent enantiomeric excess (up to 96% ee) [8].
Tandem Friedel-Crafts Alkylation: An efficient synthetic sequence combining Friedel-Crafts alkylation with subsequent cyclization enables construction of the chromane skeleton with introduction of phenethylamine side chains, yielding potent GPCR ligands [2].
Microwave-Assisted Synthesis: Recent methodologies incorporate microwave dielectric heating for significantly reduced reaction times in key steps such as imidate formation (60 minutes vs. several hours under conventional heating) [4].
Advanced synthetic approaches enable extensive structural diversification of the 3-amino chromane core:
Etherification Strategies: Resolved enantiomers can be diversified through etherification reactions with various alkyl/aryl halides, enabling systematic exploration of structure-activity relationships [2].
Spirocyclic Ring Formation: Implementation of spiroannulation reactions creates structurally complex derivatives with potential for enhanced receptor selectivity and novel pharmacological profiles [3].
Hybrid Molecule Construction: Integration of the 3-amino chromane core with other pharmacophores through convergent synthetic strategies yields multi-functional hybrids with potential for addressing complex disease pathologies [4].
The absolute stereochemistry of 3-amino chromane derivatives profoundly influences their receptor binding affinity and selectivity:
σ~1~ Receptor Preference for (3R,4R) Configuration: Compounds with the (3R,4R) absolute stereochemistry consistently demonstrate superior σ~1~ receptor affinity compared to their (3S,4S) counterparts. For example, (3R,4R)-3a exhibits a K~i~ of 2.1 nM for σ~1~ receptors, while (3S,4S)-3a shows significantly reduced affinity (K~i~ = 110 nM) - representing a 50-fold difference based solely on stereochemistry [2].
Enantioselective Selectivity Profiles: The (3R,4R) enantiomeric series generally demonstrates better σ~1~ versus TMEM97 selectivity (36-fold for (3R,4R)-3a vs. 4-fold for (3S,4S)-3a) and reduced affinity for the 5-HT~2B~ receptor, an important antitarget associated with cardiotoxicity concerns [2].
SERM Activity Dependence: For compounds targeting serotonin receptors, the eutomer (biologically active enantiomer) typically exhibits significantly higher binding affinity (often 100-1000 fold) compared to the distomer, emphasizing the importance of stereochemically pure synthesis [6].
Systematic modification of the 3-amino chromane scaffold has revealed key structural determinants of pharmacological activity:
Ether Substituent Optimization: The structure-activity relationship studies of benzyl ether analogues demonstrate relative flexibility in the aryl substituent, with various polar, nonpolar, and halogen substituents in ortho, meta, and para positions maintaining good σ~1~ binding affinity (pK~i~ between 7.8 and 8.8). However, specific substitution patterns can significantly impact σ~1~ versus TMEM97 selectivity and 5-HT~2B~ off-target activity [2].
Aliphatic Ether Applications: Saturated ether chains such as cyclohexylmethyl ((3R,4R)-3n) can enhance σ~1~ binding affinity (K~i~ = 1.5 nM), while maintaining selectivity over TMEM97 and minimal 5-HT~2B~ interaction [2].
Linker Length Optimization: Studies of linker length between the chromane core and distal aromatic systems reveal that shorter, less flexible connections often provide optimal binding profiles, as exemplified by phenyl ether ether (3R,4R)-3o with high σ~1~ affinity and enhanced selectivity [2].
Table 3: Structure-Activity Relationship Summary for 3-Amino Chromane Derivatives
| Structural Feature | Optimal Characteristics | Impact on Pharmacological Profile | Representative Example |
|---|---|---|---|
| Absolute Stereochemistry | (3R,4R) configuration | 50-fold higher σ1 affinity vs (3S,4S) | (3R,4R)-3a [2] |
| C3 Amino Substitution | Secondary amine, pyrrolidine | Enhanced σ1 affinity and selectivity | (3R,4R)-3a [2] |
| Aromatic Ether Pattern | para-Substituted benzyl | Balanced affinity and selectivity | (3R,4R)-3a [2] |
| Aliphatic Ether | Cyclohexylmethyl | Enhanced σ1 affinity (Ki = 1.5 nM) | (3R,4R)-3n [2] |
| Linker Length | Shorter, constrained | Improved σ1 vs TMEM97 selectivity | (3R,4R)-3o [2] |
Standardized protocols for evaluating the binding affinity of 3-amino chromane derivatives at key receptors:
σ~1~ Receptor Binding Assay:
5-HT~1A~ Receptor Binding Assay:
Comprehensive cellular evaluation of promising 3-amino chromane derivatives:
Cytotoxicity Screening:
Oxidative Stress Protection Assay:
The following diagram illustrates the key experimental workflows for evaluating 3-amino chromane derivatives:
Experimental Evaluation Workflow for 3-Amino Chromane Derivatives
Advanced safety assessment protocols for lead optimization:
5-HT~2B~ Receptor Affinity Screening:
Zebrafish Embryo Toxicity Model:
Store-Operated Calcium Entry (SOCE) Assay:
The investigation of 3-amino chromane derivatives continues to evolve with several active research fronts:
Sigma-1 Receptor Therapeutics: Ongoing optimization of σ~1~ selective ligands with improved pharmacokinetic properties and reduced off-target activity represents a major research focus. The advancement of compounds like (3R,4R)-3a and analogues through preclinical development demonstrates the therapeutic potential of this chemical class [2].
Anticancer Applications: Novel chromeno-pyrimidine hybrids such as compounds 10h and 10i exhibit promising sub-micromolar cytotoxic activity (IC~50~ 0.23-0.3 μM) against various human tumor cell lines with minimal fibroblast toxicity (IC~50~ > 25 μM), suggesting potential for cancer therapy development [4].
Neurodegenerative Disease MTDLs: The development of Multi-Target-Directed Ligands based on the chromane scaffold continues to advance, with compounds designed to simultaneously address cholinergic dysfunction, oxidative stress, and protein aggregation pathologies in conditions like Alzheimer's disease [1].
Several promising research directions and unresolved challenges characterize the field:
Stereoselective Synthesis Scale-Up: Developing cost-effective, scalable synthetic routes for enantiomerically pure (3R,4R) derivatives remains a significant challenge with important implications for translational research [8].
Structural Biology-Guided Design: The increasing availability of high-resolution structures of target receptors (σ~1~, 5-HT~1A~) enables structure-based drug design approaches for optimizing 3-amino chromane derivatives, though this opportunity remains underexploited [2].
COVID-19 Applications: Emerging evidence of σ~1~ receptor involvement in SARS-CoV-2 pathogenesis suggests potential for 3-amino chromane derivatives as therapeutic candidates, though this application requires extensive validation [2].
Improved Blood-Brain Barrier Penetration: Rational design strategies to enhance CNS penetration while maintaining favorable safety profiles represent a critical optimization goal for neurological applications [5] [2].
The chroman-3-amine structure is a recognized privileged scaffold in medicinal chemistry. This means it's a versatile molecular framework capable of interacting with multiple biological targets, making it highly valuable for developing new therapeutics, especially for neurodegenerative diseases and cancer [1].
Research has yielded specific, high-affinity ligands based on this scaffold. The table below summarizes the binding affinity (Ki) and selectivity of a potent example, the (3R,4R)-3a ligand, for key receptors [2]:
| Receptor | Binding Affinity (Ki) | Selectivity Ratio (σ1 vs. TMEM97) |
|---|---|---|
| σ1 | 2.1 nM (pKi = 8.7) | (Baseline) |
| TMEM97 (σ2) | 75 nM | 36-fold |
| 5-HT2B | > 10,000 nM | > 4,760-fold |
This data shows that the (3R,4R) absolute stereochemistry of the 3-amino-chromane core is critical for achieving high affinity for the σ1 receptor and excellent selectivity over the TMEM97 and 5-HT2B receptors [2]. The 5-HT2B receptor is a critical anti-target due to its association with cardiotoxicity, so minimal binding here is a positive feature in a drug candidate [2].
While direct solubility/stability data isn't available, the cited research provides context on how these compounds are handled and assessed.
Since the search results lack the specific physicochemical data you requested, the following workflow outlines the key experiments you would need to perform to characterize this compound derivatives thoroughly. The diagram below maps out this multi-stage process.
Experimental workflow for solubility and stability profiling.
This workflow encompasses several key experimental stages:
The 3-amino chromane molecular scaffold represents a privileged structure in medicinal chemistry with demonstrated significance across multiple therapeutic areas. This chemotype consists of a benzopyran nucleus with an amino substituent at the 3-position, creating a versatile chiral scaffold for drug discovery. The structural diversity achievable through modifications at the 3-amino position and the chromane ring system has enabled researchers to develop compounds with targeted pharmacological profiles against various diseases. The inherent chirality of the 3-position allows for exploration of stereospecific interactions with biological targets, while the oxygen atom in the pyran ring contributes to favorable physicochemical properties and hydrogen-bonding capacity.
Recent advances in synthetic methodologies have facilitated efficient access to 3-amino chromane derivatives, enabling thorough investigation of their therapeutic potential. These compounds have demonstrated particular relevance in neurological disorders and oncological applications, with additional promising activities in antibacterial and antiviral domains. The development of environmentally conscious synthetic protocols, including multicomponent reactions, solvent-free conditions, and magnetic nanoparticle-supported catalysts, has further enhanced the accessibility of these valuable compounds for research and development purposes. This document provides a comprehensive overview of synthetic approaches, biological activities, and detailed experimental protocols for working with 3-amino chromane derivatives.
The synthesis of 3-amino chromane derivatives has evolved significantly, with recent emphasis on green chemistry principles and atom economy. Several efficient methodologies have been developed, including multicomponent reactions, tandem processes, and novel catalytic systems that provide access to diverse molecular architectures. The following table summarizes key synthetic approaches for 3-amino chromane derivatives and related chromene-based scaffolds:
Table 1: Synthetic Methods for 3-Amino Chromane and Related Chromene Derivatives
| Method Type | Key Features | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis | One-pot, three-component reaction under solvent-free conditions | Caffein-based ionic liquid [Caffeine-H][ClCH₂COO] | High yields | [1] |
| Tandem Oxidation Process | Direct synthesis from alcohols via in situ oxidation | (γ-Fe₂O₃-Im-Py)₂WO₄ multifunctional nanomagnetic catalyst | Good to high yields | [2] |
| PMDTA-catalyzed Synthesis | Incorporation of phosphonate/phosphine oxide moieties | Pentamethyldiethylenetriamine (PMDTA) | High yields, no chromatography | [3] |
| Microwave-assisted Synthesis | Enhanced efficiency for chromeno[2,3-d]pyrimidines | Microwave dielectric heating | Moderate to good yields | [4] |
| Sonochemical Protocol | Rapid synthesis (3-5 minutes) | Ultrasound irradiation | Excellent yields (up to 98%) | [5] |
The strategic incorporation of the 3-amino group has been achieved through various innovative approaches, including the use of chiral auxiliaries and asymmetric catalysis to access enantiomerically pure compounds. Recent advances have demonstrated the effectiveness of immobilized catalysts and green reaction media in improving sustainability profiles while maintaining high efficiency. The development of tandem processes that combine multiple transformations in a single reaction vessel has significantly streamlined synthetic sequences, reducing purification steps and waste generation while improving overall atom economy.
3-Amino chromane derivatives demonstrate a remarkable breadth of biological activities, making them valuable scaffolds for drug discovery across multiple therapeutic areas. The following table summarizes key pharmacological applications and specific derivatives of interest:
Table 2: Biological Activities of 3-Amino Chromane Derivatives and Related Compounds
| Therapeutic Area | Specific Activity | Notable Derivatives | Key Findings | Reference |
|---|---|---|---|---|
| Neurological Disorders | σ₁ Receptor Binding | Phenethylamine-containing 3-amino-chromanes | Low nM affinity (2 nM Kᵢ range); (3R,4R) stereochemistry showed higher affinity | [6] |
| Alzheimer's Disease | BuChE Inhibition | Chroman-4-one derivatives 2k, 3g, 3h | Moderate eqBuChE inhibition; selective for BuChE over AChE | [7] |
| Oncology | SMARCA2/4 Degradation | PROTAC A11 | DC₅₀ = 3.0 nM (SMARCA2), 4.0 nM (SMARCA4); induced G0/G1 cell cycle arrest | [8] |
| Antibacterial Applications | Anti-Gram-positive Activity | Chromeno[4,3-d]pyrimidine 6b, 6e, 8a-c | Effective against S. aureus; structure-dependent activity | [1] |
| Oncology | Cytotoxic Agents | N-benzylidene derivatives 10h, 10i | Sub-micromolar cytotoxicity (0.23-0.3 μM) on tumor cells; low fibroblast toxicity (IC₅₀ > 25 μM) | [4] |
The structure-activity relationship studies reveal that subtle modifications significantly influence biological activity. For σ₁ receptor ligands, the (3R,4R) absolute stereochemistry on the 3-amino-chromane core confers higher affinity and greater selectivity over TMEM97 [6]. In Alzheimer's disease applications, the incorporation of a gem-dimethyl unit at the 3-position induces steric hindrance that confers selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) [7]. For antibacterial applications, the nature and position of substituents on the chromane core significantly influence potency, with electron-withdrawing groups generally enhancing activity against Gram-positive bacteria [1] [9].
The pharmacological versatility of 3-amino chromane derivatives stems from their ability to interact with diverse biological targets while maintaining favorable drug-like properties. Computational studies indicate that these compounds generally comply with Lipinski's rule of five, suggesting good oral bioavailability [4]. The chromane scaffold's inherent privilege status likely derives from its balanced hydrophobicity, hydrogen bonding capacity, and conformational constraints that favor selective target interactions.
The following workflow outlines a generalized approach to the synthesis and evaluation of 3-amino chromane derivatives:
Protocol Title: One-pot, Three-component Synthesis of Chromeno[4,3-d]pyrimidine Derivatives Using Caffein-based Ionic Liquid Catalyst [1]
Materials:
Procedure:
Characterization:
Protocol Title: Synthesis of 2-Amino-3-cyano-4H-chromenes via Tandem Oxidation Process Using (γ-Fe₂O₃-Im-Py)₂WO₄ Catalyst [2]
Materials:
Procedure:
Characterization:
Protocol Title: Evaluation of Chromane Derivatives for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition [7]
Materials:
Procedure:
% Inhibition = [(Control rate - Test rate) / Control rate] × 100Protocol Title: Evaluation of Antibacterial Activity Against Gram-positive Strains [1] [9]
Materials:
Procedure:
The 3-amino chromane scaffold continues to demonstrate significant value in drug discovery, with applications expanding across multiple therapeutic domains. In neurodegenerative disease research, these compounds offer promising avenues for addressing the complex multifactorial pathology of conditions like Alzheimer's disease through multi-target-directed ligand approaches [7]. The demonstrated selectivity for BuChE over AChE positions these compounds as potential next-generation therapeutics with improved safety profiles. The sigma-1 receptor affinity of specific 3-amino chromane derivatives suggests potential applications in pain management, neuroprotection, and potentially even COVID-19 therapy, as mentioned in recent research [6].
In oncology, the development of PROTAC molecules based on 3-amino chromane derivatives represents a cutting-edge application that moves beyond traditional occupancy-based inhibition toward event-driven pharmacology [8]. The successful degradation of SMARCA2/4 proteins with DC₅₀ values in the low nanomolar range highlights the potential of these compounds as chemical tools and therapeutic candidates, particularly for hematological cancers. Additionally, the sub-micromolar cytotoxicity observed with certain N-benzylidene derivatives against multiple tumor cell lines, coupled with low fibroblast toxicity, suggests promising therapeutic windows for further development [4].
Future directions for 3-amino chromane research include the continued exploration of structure-activity relationships through combinatorial chemistry approaches, further development of asymmetric synthetic methods to access enantiomerically pure compounds, and application of computer-aided drug design to optimize target engagement. The integration of 3-amino chromane derivatives with emerging modalities such as PROTAC technology and antibody-drug conjugates presents exciting opportunities for expanding their therapeutic utility. Additionally, the development of formulations incorporating nanotechnology approaches may further enhance the bioavailability and targeted delivery of these promising compounds.
The 3-amino chromane scaffold represents a versatile and privileged structure in medicinal chemistry with demonstrated applications across multiple therapeutic areas. The synthetic methodologies reviewed herein, including ionic liquid-catalyzed reactions, tandem oxidation processes, and multicomponent reactions, provide efficient access to diverse derivatives for biological evaluation. The comprehensive protocols presented offer practical guidance for researchers working with these compounds, from synthesis through biological assessment. As research continues to elucidate the relationship between structural features and biological activity, the 3-amino chromane scaffold is poised to remain a valuable platform for developing therapeutics addressing unmet medical needs in neurology, oncology, and infectious disease.
The table below summarizes the key therapeutic targets and findings for this compound derivatives identified in recent research.
| Therapeutic Target / Area | Key Findings & Biological Activity | Significance / Stage of Research |
|---|---|---|
| σ1 Receptor Ligands [1] | Potent affinity (Ki in low nM range, e.g., 2.1 nM); high selectivity over TMEM97 (σ2) receptor. Strong stereochemical preference for (3R,4R) configuration. [1] | Target for neuroprotection, cancer, pain management. Promising in vitro affinity and selectivity; cellular assays (661W cells) for neuroprotection conducted. [1] |
| Cholinesterase Inhibition (Alzheimer's Disease) [2] | Chromane-based compounds show selectivity for inhibiting butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Example chroman-4-one derivative was 4.5-fold more potent than Tacrine against eeAChE. [2] | Investigated as Multi-Target Directed Ligands (MTDLs) for Alzheimer's. Research highlights chromane scaffold's versatility for neurodegenerative disease treatment. [2] |
| Monoamine Oxidase-B (MAO-B) Inhibition [2] | Chromanone derivatives exhibit potent MAO-B inhibitory activity (IC50 values as low as 8.62 nM) with high selectivity over MAO-A. [2] | Strategy for treating Parkinson's and Alzheimer's diseases. [2] |
| 5-HT1A Receptor [2] | This compound derivatives possess high affinity for the 5-HT1A receptor. [2] | Target implicated in preventing neuronal death and oxidative stress. [2] |
Research on this compound derivatives as σ1 receptor ligands provides a clear case study on how structural features dictate biological activity. The experimental workflow and key findings are summarized in the diagram below.
The quantitative binding data for key compounds from this study are summarized in the table below.
| Compound ID | Absolute Stereochemistry | σ1 Receptor pKi | σ1 Receptor Ki (nM) | σ1 vs. TMEM97 Selectivity (Fold) | 5-HT2B Affinity (Ki, nM) |
|---|---|---|---|---|---|
| (3R,4R)-3a [1] | (3R,4R) | 8.7 | 2.1 | 36 | > 10,000 |
| (3R,4R)-3n [1] | (3R,4R) | 8.8 | 1.5 | Information missing | Information missing |
| (3R,4R)-3o [1] | (3R,4R) | High affinity reported | Comparable to 3a | Enhanced vs. 3a | No significant increase |
| (3S,4S)-3a [1] | (3S,4S) | ~7.0 | ~10,000 | 4 | ~400 |
Here are detailed methodologies for key experiments in this compound research, based on the cited literature.
This protocol describes a divergent synthesis to generate a library of enantiopure this compound analogues from a common intermediate.
This protocol measures the binding affinity (Ki) and selectivity of synthesized compounds for the σ1 receptor.
This cellular assay evaluates the potential of lead compounds to protect retinal cells from oxidative stress, a model for neural degradation.
This compound is a highly versatile and privileged scaffold in pharmaceutical development. Its demonstrated efficacy in yielding high-affinity, selective ligands for neurologically relevant targets like the σ1 receptor underscores its significant value. The strong stereochemical dependence of activity provides clear guidance for synthetic campaigns. Future work will likely focus on further optimizing these scaffolds for enhanced potency and drug-like properties, exploring their application in other therapeutic areas, and advancing the most promising candidates into more advanced preclinical and clinical studies.
The 3-amino chromane scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for developing ligands targeting G protein-coupled receptors (GPCRs). This scaffold is particularly significant for the serotonin (5-hydroxytryptamine, 5-HT) receptor family, which represents crucial targets for neurological and psychiatric disorders [1] [2]. The core structure consists of a benzopyran ring system with an amine substituent at the 3-position, which can be strategically modified to enhance receptor affinity and subtype selectivity [3] [4].
Research over the past two decades has demonstrated that 3-amino chromane derivatives display affinities for serotonin receptors ranging from nanomolar to micromolar levels, making them valuable tools for pharmacological investigation and drug discovery efforts [3] [1]. Their structural similarity to endogenous neurotransmitters and synthetic phenethylamine-based GPCR ligands positions them as promising candidates for developing CNS therapeutics with improved safety and efficacy profiles [1].
Table 1: Binding affinities (Ki, nM) of selected 3-amino chromane derivatives at serotonin receptor subtypes
| Compound ID | Core Structure | 5-HT1A | 5-HT2B | 5-HT7 | σ1 | Primary Reference |
|---|---|---|---|---|---|---|
| 3b | Chromane-primary amine | - | ~18 nM | - | ~1000 nM | [1] |
| 3f | Chromane-primary amine | - | - | - | 16 nM | [1] |
| 3g | Chromane-primary amine | - | 3.5 nM | - | - | [1] |
| 3h | Chromane-primary amine | - | 20 nM | - | - | [1] |
| 14 | (S)-6-aryl-3-aminochroman | - | - | High affinity (nM range) | - | [4] |
| 15 | (S)-6-phenyl-3-aminochroman | - | - | No binding | - | [4] |
| (3R,4R)-3a | 3-Amino-chromane pyrrolidine | - | >10,000 nM | - | 2.1 nM | [5] |
Table 2: Functional activity of selected 3-amino chromane derivatives
| Compound ID | 5-HT7 Efficacy | 5-HT7 Receptor Action | Additional Pharmacological Notes | |-----------------|---------------------|---------------------------|-----------------------------------| | 14 | Highly efficacious | Partial agonist | Stereoselective binding: (R)-isomer most potent | [4] |
The binding data reveal several critical SAR trends for 3-amino chromane derivatives:
C6-aryl substitution dramatically influences receptor affinity and selectivity. The 2,6-dimethyl-phenyl derivative (14) exhibits high 5-HT7 receptor affinity, while the simple phenyl analogue (15) shows no binding, indicating steric requirements at this position [4].
Stereochemistry plays a crucial role in receptor interaction. The (R)-isomer consistently demonstrates higher potency compared to its (S)-enantiomer across multiple receptor targets [4] [5].
Amino substitution patterns dictate receptor selectivity. Primary amines tend toward 5-HT receptor activity, while pyrrolidine derivatives show enhanced σ1 receptor affinity with Ki values as low as 1.5-2.1 nM [1] [5].
Structural rigidification through appropriate substitution can enhance selectivity. Compounds with specific aromatic ether linkages demonstrate improved σ1 versus TMEM97 selectivity (up to 36-fold) while minimizing affinity for the cardiotoxic 5-HT2B receptor antitarget [5].
Purpose: To determine the binding affinity (Ki) of 3-amino chromane derivatives at serotonin receptor subtypes and related targets.
Materials:
Procedure:
Quality Control:
Purpose: To determine the functional activity (efficacy and potency) of 3-amino chromane derivatives at 5-HT7 receptors.
Materials:
Procedure:
Data Interpretation:
Purpose: To synthesize enantiomerically pure (S)-6-aryl-3-aminochroman derivatives for structure-activity relationship studies.
Materials:
Procedure:
Characterization:
Diagram 1: 5-HT7 Receptor Signaling Cascade. 3-Amino chromane derivatives acting as agonists activate 5-HT7 receptors, which couple to Gs proteins, stimulating adenylyl cyclase (AC) to produce cAMP, subsequently activating protein kinase A (PKA) and regulating gene transcription [2].
Diagram 2: Structure-Activity Relationship Determinants. Key structural factors influencing the receptor affinity and selectivity of 3-amino chromane derivatives include C6-aryl substitution, stereochemistry, and amino group modifications [3] [4] [5].
3-Amino chromane derivatives serve as valuable pharmacological tools for investigating serotonin receptor functions in circadian rhythm regulation, vascular relaxation, and mood disorders [4]. Their development addresses the need for selective ligands that can distinguish between highly homologous receptor subtypes through exploitation of less evolutionarily conserved binding sites [2] [6].
Current research focuses on leveraging these compounds to explore allosteric modulation of serotonin receptors, which offers potential for improved safety profiles compared to orthosteric agonists [2] [6]. The demonstrated neuroprotective potential of related σ1 receptor ligands suggests additional therapeutic applications for 3-amino chromane derivatives in conditions like diabetic retinopathy and other neural degenerative diseases [5].
Future directions include optimizing subtype selectivity through structure-based drug design, exploring multitarget ligands for complex disorders, and developing compounds with improved blood-brain barrier permeability for enhanced CNS targeting.
The sigma-1 receptor (Sig-1R) is a chaperone protein located at the endoplasmic reticulum and mitochondrial-associated membranes that modulates intracellular calcium signaling, neurotransmitter release, and cellular stress responses. Initially misclassified as an opioid receptor subtype, Sig-1R is now recognized as a unique non-opioid receptor with implications for treating neuropathic pain, neurodegenerative diseases, cancer, and depression. [1] [2] The 3-amino chromane chemical scaffold has emerged as a promising structure for developing potent and selective Sig-1R ligands with potential therapeutic applications. These compounds feature a phenethylamine backbone incorporated into a chromane ring system, creating a rigid pharmacophore that favors high-affinity binding to Sig-1R. [3] [4] Recent research has demonstrated that specific stereoisomers of 3-amino chromane derivatives can achieve low nanomolar binding affinity (Ki ≈ 2 nM) with excellent selectivity over related receptors including TMEM97 (σ2 receptor) and 5-HT2B serotonin receptors. [3]
The therapeutic potential of Sig-1R ligands is particularly promising for neurological disorders. Sig-1R functions as a molecular chaperone at the mitochondrion-ER interface, modulating calcium signaling, regulating ion channel activity, and mitigating endoplasmic reticulum stress. [1] [2] Under cellular stress conditions, Sig-1R translocates from the MAM to other cellular compartments where it interacts with various client proteins, including ion channels, G-protein coupled receptors, and signaling molecules. The activation of Sig-1R enhances neuroplasticity, exhibits neuroprotective effects, and promotes cellular survival under stress conditions, making it an attractive target for drug development. [2] [5]
The 3-amino chromane scaffold represents a privileged structure for Sig-1R binding, consisting of a chromane ring (benzodihydropyran) with an amine substituent at the 3-position. Research has demonstrated that the absolute stereochemistry at the 3- and 4-positions of the chromane ring critically influences binding affinity and receptor selectivity. Specifically, compounds with (3R,4R) configuration consistently show higher Sig-1R affinity and greater selectivity versus TMEM97 (σ2) compared to their (3S,4S) enantiomers. [3] For example, compound (3R,4R)-3a exhibits a Ki of 2.1 nM for Sig-1R with 36-fold selectivity over TMEM97, while its enantiomer (3S,4S)-3a shows an approximately 50-fold decrease in Sig-1R binding affinity. [3]
The pharmacophoric elements essential for Sig-1R binding include: (1) a basic amino group (typically a protonated amine under physiological conditions) that interacts with key acidic residues (Glu172 and Asp126) in the Sig-1R binding pocket; (2) hydrophobic regions surrounding the amine that interact with the predominantly hydrophobic ligand-binding pocket; and (3) aromatic or lipophilic substituents that modulate affinity and selectivity through van der Waals interactions. [1] [5] Molecular docking studies reveal that the positively charged ammonium group forms salt bridges with carboxylate groups of Glu172, while the chromane oxygen may participate in hydrogen bonding interactions with Tyr103 and/or Gln128. [5]
Table 1: Binding Affinities of Selected 3-Amino Chromane Derivatives for Sigma-1 Receptor
| Compound ID | Absolute Stereochemistry | R-group Substituent | Sig-1R Ki (nM) | Sig-1R pKi | TMEM97 Ki (nM) | Selectivity (TMEM97/Sig-1R) |
|---|---|---|---|---|---|---|
| (3R,4R)-3a | (3R,4R) | Benzyl | 2.1 | 8.7 | 75 | 36-fold |
| (3R,4R)-3n | (3R,4R) | Cyclohexylmethyl | 1.5 | 8.8 | 28 | 19-fold |
| (3R,4R)-3o | (3R,4R) | Phenethyl | 2.4 | 8.6 | 270 | 113-fold |
| (3R,4R)-3q | (3R,4R) | (R)-1-Phenylethyl | 3.1 | 8.5 | 48 | 15-fold |
| (3S,4S)-3a | (3S,4S) | Benzyl | 109 | 7.0 | 420 | 4-fold |
| (3S,4S)-3n | (3S,4S) | Cyclohexylmethyl | 16 | 7.8 | 48 | 3-fold |
Extensive SAR studies have explored various ether substituents at the chromane oxygen, demonstrating that lipophilic groups generally enhance Sig-1R binding affinity. [3] Benzyl ether derivatives show excellent potency, with para-substituted benzyl groups providing optimal affinity. However, the specific position and nature of substituents significantly influence selectivity profiles. For instance, polar or halogen substituents on the benzyl ring can increase 5-HT2B binding, reducing selectivity. [3] The cyclohexylmethyl derivative (3R,4R)-3n demonstrates particularly high affinity (Ki = 1.5 nM), suggesting that saturated alicyclic systems favorably interact with hydrophobic regions of the binding pocket. [3]
The chain length and flexibility between the chromane oxygen and aromatic ring also impact binding. Compounds with shorter (3o) or longer (3p) linkers revealed that optimal distance exists for high affinity, with extended flexible chains generally reducing binding potency. The phenethyl derivative (3R,4R)-3o not only maintains high Sig-1R affinity (Ki = 2.4 nM) but also demonstrates significantly improved selectivity over TMEM97 (113-fold), representing one of the most selective compounds in the series. [3]
The synthesis of enantiomerically pure 3-amino chromane derivatives follows a divergent strategy from a common intermediate to efficiently generate structural diversity. The detailed protocol includes:
The binding affinity of compounds for Sig-1R, TMEM97 (σ2), and 5-HT2B receptors is determined through standardized radioligand competition assays conducted via the Psychoactive Drug Screening Program (PDSP). [3] The detailed protocol includes:
Table 2: Radioligand Binding Assay Conditions for Different Receptor Targets
| Receptor | Radioligand | Ligand Concentration | Nonspecific Binding Determinator | Reference Compound (Ki Range) |
|---|---|---|---|---|
| Sigma-1 (Sig-1R) | [3H]-(+)-pentazocine | 2-5 nM | 10 μM haloperidol | (+)-pentazocine (1.8-23 nM) [3] |
| TMEM97 (σ2) | [3H]DTG (in presence of dextrallorphan to mask σ1) | 5 nM | 10 μM haloperidol | DTG (20-30 nM) |
| 5-HT2B | [3H]LSD | 1-2 nM | 10 μM mianserin | Lysergic acid diethylamide (0.5-2 nM) |
The potential neuroprotective effects of lead compounds are evaluated using the 661W mouse cone photoreceptor cell line, a well-established model for studying oxidative stress-induced neuronal damage. [3] The detailed protocol includes:
Molecular docking studies provide insights into ligand-receptor interactions and facilitate structure-based drug design. The following validated protocol reliably predicts binding modes and affinities of 3-amino chromane derivatives with Sig-1R: [7] [5]
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for 3-amino chromane derivatives provide predictive capability for designing novel analogs:
Sigma-1 receptor activation by 3-amino chromane ligands exerts neuroprotective effects through multiple mechanisms:
Figure 1: Sig-1R Activation of Neuroprotective Autophagy. Sigma-1 receptor activation by 3-amino chromane ligands triggers a signaling cascade through AMPK/mTOR pathway that ultimately induces autophagy and provides neuroprotection.
3-Amino chromane-derived Sig-1R ligands show therapeutic potential for multiple conditions:
Figure 2: Experimental Workflow for 3-Amino Chromane Ligand Development. The systematic approach from compound design through biological evaluation ensures efficient identification of promising Sig-1R ligands.
Table 3: Troubleshooting Guide for Common Experimental Challenges
| Problem | Potential Cause | Solution |
|---|---|---|
| Low yield in chiral resolution | Overloaded column or suboptimal mobile phase | Optimize mobile phase composition (adjust alcohol/alkane ratio); reduce injection volume; use smaller particle size chiral stationary phase |
| Poor separation of enantiomers | Insufficient chiral recognition | Screen multiple chiral columns (AD, AS, IA, IB, IC); add chiral selector to mobile phase; consider derivatization with chiral reagent |
| High nonspecific binding in radioligand assays | Membrane preparation issues or radioligand degradation | Include protease inhibitors during membrane preparation; aliquot and store radioligand at -80°C; verify radioligand purity by HPLC |
| Bell-shaped dose-response curves | Receptor internalization or multiple binding sites | Test wider concentration range; include both agonist and antagonist controls; use lower cell passage numbers |
| Inconsistent cellular protection assays | Oxidative stressor concentration variability | Freshly prepare tBHP solutions; include internal controls in each plate; pre-equilibrate culture media to proper pH and temperature |
3-Amino chromane derivatives represent a promising class of selective sigma-1 receptor ligands with potential therapeutic applications in neuroprotection, pain management, and other conditions. The comprehensive SAR studies demonstrate the importance of absolute stereochemistry and lipophilic substituents in achieving high affinity and selectivity. The experimental protocols outlined provide researchers with robust methods for synthesizing, characterizing, and evaluating novel compounds in this series.
Future development should focus on optimizing pharmacokinetic properties, particularly blood-brain barrier penetration for CNS applications, and further elucidating the molecular mechanisms underlying their neuroprotective effects. The recent structural insights from Sig-1R crystallography and validated computational protocols will facilitate structure-based design of next-generation ligands with improved efficacy and therapeutic indices.
The σ1 receptor has emerged as a promising therapeutic target for managing diverse pathological conditions including neuropathic pain, cancer, retinal neurodegenerative diseases, and potentially COVID-19. [1] Initially misclassified as an opioid receptor, the σ1 receptor is now recognized as a unique chaperone protein located primarily at the endoplasmic reticulum, where it regulates intracellular calcium signaling and modulates the activity of various receptors and ion channels. [1] The discovery of novel ligands with high affinity and selectivity for σ1 receptors represents a significant advancement in medicinal chemistry with considerable therapeutic potential.
The phenethylamine backbone constitutes a privileged structural motif in medicinal chemistry, found in numerous endogenous neurotransmitters and active pharmaceutical agents targeting G-protein-coupled receptors (GPCRs). [2] [3] This molecular scaffold provides exceptional versatility for chemical modification, enabling fine-tuning of receptor affinity, selectivity, and pharmacological properties. Recent research has focused on constraining this flexible structure through incorporation into heterocyclic systems such as chromanes, leading to enhanced receptor selectivity and reduced conformational entropy upon binding. [4]
This application note provides detailed protocols for the synthesis, characterization, and biological evaluation of a novel class of 3-amino-chromane derivatives containing the phenethylamine pharmacophore. These compounds demonstrate exceptional binding affinity for σ1 receptors (with Ki values in the low nanomolar range) and significant selectivity over the closely related TMEM97 (σ2) receptor and the 5-HT2B serotonin receptor, an important antitarget associated with cardiotoxicity. [1] The comprehensive procedures outlined herein are designed to enable research scientists to replicate and build upon these findings in their drug discovery efforts.
The synthesis of phenethylamine-containing 3-amino-chromane ligands employs a divergent strategy from common intermediates, allowing efficient exploration of structure-activity relationships. The synthetic approach leverages a tandem allylic azide rearrangement/Friedel-Crafts alkylation to establish the core 3-azido-chromane structure with excellent diastereoselectivity (>20:1 dr). [5] This method enables the construction of complex molecular architectures with multiple stereocenters in a single synthetic operation.
Table 1: Key Synthetic Intermediates for 3-Amino-Chromane Ligands
| Intermediate | Chemical Structure | Purpose | Stereochemical Control |
|---|---|---|---|
| Azide (±)-8 | 3-Azido-chromane | Core scaffold precursor | >20:1 diastereomeric ratio |
| Phenol (±)-9 | Demethylated analog | Resolution intermediate | Racemic mixture |
| Resolved (+)-9 and (-)-9 | Enantiopure phenols | Chiral building blocks | >98:2 enantiomeric ratio |
Table 2: Optimal Assay Conditions for Receptor Binding Studies
| Receptor | Radioligand | Ligand Concentration | Incubation Conditions | Nonspecific Determination |
|---|---|---|---|---|
| σ1 | [³H]-(+)-pentazocine | 2 nM | 120 min, 25°C | 10 μM haloperidol |
| TMEM97 (σ2) | [³H]-DTG | 5 nM | 120 min, 25°C | 10 μM haloperidol (+ 1 μM (+)-pentazocine to block σ1) |
| 5-HT2B | [³H]-mesulergine | 1 nM | 120 min, 25°C | 10 μM mianserin |
The comprehensive binding profiling of 36 3-amino-chromane derivatives revealed exceptional σ1 receptor affinity for compounds with (3R,4R) absolute stereochemistry. The structure-activity relationship analysis demonstrated that specific structural features significantly influence both receptor affinity and selectivity.
Table 3: Binding Affinities of Lead (3R,4R) 3-Amino-Chromane Derivatives
| Compound | R Group | σ1 pKi | σ1 Ki (nM) | TMEM97 Ki (nM) | 5-HT2B Ki (nM) | σ1/TMEM97 Selectivity |
|---|---|---|---|---|---|---|
| (3R,4R)-3a | Benzyl | 8.7 | 2.1 | 75 | >10,000 | 36-fold |
| (3R,4R)-3b | 4-F-Benzyl | 8.6 | 2.5 | 60 | 2,500 | 24-fold |
| (3R,4R)-3c | 4-Cl-Benzyl | 8.5 | 3.2 | 110 | 1,200 | 34-fold |
| (3R,4R)-3d | 4-Br-Benzyl | 8.4 | 4.0 | 95 | 850 | 24-fold |
| (3R,4R)-3e | 4-Me-Benzyl | 8.3 | 5.0 | 120 | 3,100 | 24-fold |
| (3R,4R)-3f | 4-OMe-Benzyl | 8.2 | 6.3 | 180 | 950 | 29-fold |
| (3R,4R)-3n | Cyclohexylmethyl | 8.8 | 1.5 | 45 | >10,000 | 30-fold |
| (3R,4R)-3o | Phenethyl | 8.5 | 3.2 | 210 | 5,200 | 66-fold |
Critical findings from binding studies include:
The lead compounds were evaluated for potential therapeutic utility in models of retinal neurodegeneration:
The comprehensive SAR analysis of phenethylamine-containing 3-amino-chromane derivatives reveals several critical structural determinants for optimal σ1 receptor affinity and selectivity:
The high-affinity σ1 ligands described in these application notes present significant potential for therapeutic development across multiple disease areas:
The following diagram illustrates the experimental workflow for the synthesis and evaluation of 3-amino-chromane σ1 receptor ligands:
These application notes provide detailed protocols for the synthesis and pharmacological evaluation of a novel class of phenethylamine-containing 3-amino-chromane derivatives with exceptional affinity and selectivity for σ1 receptors. The synthetic methods enable efficient preparation of enantiomerically pure compounds through chiral resolution, followed by diversification to explore structure-activity relationships.
The comprehensive binding data demonstrate that compounds with (3R,4R) absolute configuration and lipophilic ether substituents consistently achieve low nM affinity for σ1 receptors with excellent selectivity over the closely related TMEM97 receptor and the antitarget 5-HT2B receptor. While cellular neuroprotection assays using 661W cells under oxidative stress did not show significant effects, the well-established role of σ1 receptors in cellular resilience suggests these compounds warrant further investigation in additional disease models.
The protocols and data presented herein provide researchers with robust methods for developing and characterizing novel σ1 receptor ligands with potential applications in pain management, neurodegenerative diseases, and other therapeutic areas.
The 3-amino chromane scaffold represents a privileged structure in medicinal chemistry with growing importance for central nervous system (CNS) drug discovery. This chemical motif consists of a benzopyran ring system with an amine substituent at the 3-position, creating a versatile framework for designing CNS-targeted therapeutics. The significance of this scaffold stems from its favorable physicochemical properties that promote blood-brain barrier (BBB) penetration and its ability to interact with multiple biologically relevant targets in the nervous system. Current research has identified 3-amino chromane derivatives as promising candidates for treating various neurological conditions, including neurodegenerative diseases, neuropathic pain, and other CNS disorders through modulation of σ1 receptors, monoamine oxidases, and other key targets. [1] [2]
The structural versatility of the 3-amino chromane core allows for extensive diversification, enabling medicinal chemists to optimize pharmacological properties, target selectivity, and drug-like characteristics. The chromane scaffold's privileged status is evidenced by its presence in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance. From a drug development perspective, compounds based on this scaffold generally exhibit good synthetic accessibility and favorable toxicological profiles, enhancing their appeal as lead structures. The following sections provide comprehensive experimental protocols and analytical frameworks for evaluating 3-amino chromane derivatives in the context of neurological drug development programs. [3] [1]
Table 1: Key Molecular Targets for 3-Amino Chromane Derivatives in Neurological Disorders
| Molecular Target | Biological Function | Therapeutic Implications | Reported Affinity (Kᵢ range) |
|---|---|---|---|
| σ1 Receptor | Chaperone protein regulating calcium signaling, neurotransmitter release, and neuroprotection | Neuropathic pain, neuroprotection, retinal degeneration, potential COVID-19 application | 1.5 nM - 20 nM [2] |
| MAO-B | Mitochondrial enzyme that catalyzes dopamine metabolism | Parkinson's disease, Alzheimer's disease | IC₅₀ values in low micromolar to nanomolar range [4] |
| AChE/BuChE | Enzymes hydrolyzing acetylcholine in synaptic cleft | Alzheimer's disease, cognitive enhancement | IC₅₀ = 0.8 μM for natural chromone analog [3] |
| 5-HT₂B Receptor | Serotonin receptor subtype | Antitarget (liability for valvulopathy) | Kᵢ > 10,000 nM for selective compounds [2] |
Table 2: Selectivity Profiling Data for Representative 3-Amino Chromane Derivatives
| Compound | σ1 Receptor Kᵢ (nM) | TMEM97 (σ2) Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|---|---|
| (3R,4R)-3a | 2.1 | 75 | >10,000 | 36-fold [2] |
| (3R,4R)-3n | 1.5 | 46 | >10,000 | 31-fold [2] |
| (3R,4R)-3o | 4.2 | 210 | >10,000 | 50-fold [2] |
| (3S,4S)-3a | 110 | 420 | 400 | 4-fold [2] |
The σ1 receptor has emerged as a particularly promising target for 3-amino chromane compounds. This chaperone protein is located primarily at the endoplasmic reticulum and modulates multiple cellular processes, including calcium signaling, ion channel activity, and neurotransmitter reception. Research has demonstrated that activation of σ1 receptors can produce neuroprotective effects in models of neurodegeneration, with specific relevance to retinal degeneration and neuropathic pain. The stereochemistry of 3-amino chromane derivatives significantly influences their binding affinity and selectivity, with the (3R,4R) configuration generally showing superior σ1 receptor affinity and selectivity over the closely related TMEM97 (σ2) receptor and 5-HT₂B serotonin receptor antitarget. [2]
Beyond σ1 receptors, 3-amino chromane derivatives have shown relevant activity against monoamine oxidases (MAOs), particularly MAO-B, which plays a crucial role in dopamine metabolism and generation of oxidative stress in neurodegenerative conditions. Inhibition of MAO-B represents a well-validated approach for managing Parkinson's disease symptoms and potentially modifying disease progression. Additionally, certain chromane derivatives demonstrate activity against cholinesterases (AChE and BuChE), enhancing cholinergic transmission relevant to Alzheimer's disease therapy, while some compounds interact with adenosine receptors and exhibit dopamine D2 receptor agonism, further expanding their potential therapeutic applications in CNS disorders. [4] [1]
The chromane core structure serves as a versatile scaffold for medicinal chemistry optimization, with specific structural modifications significantly influencing pharmacological activity. Key structure-activity relationship (SAR) principles have emerged from systematic studies on 3-amino chromane derivatives:
Stereochemical considerations: The absolute stereochemistry at the 3- and 4-positions of the chromane ring profoundly influences biological activity. Compounds with (3R,4R) configuration consistently demonstrate superior binding affinity for σ1 receptors compared to their (3S,4S) enantiomers. For example, compound (3R,4R)-3a exhibits a Kᵢ of 2.1 nM for σ1 receptors, while its enantiomer (3S,4S)-3a shows significantly reduced affinity (Kᵢ = 110 nM). This stereochemical preference also extends to selectivity profiles, with (3R,4R) configured compounds generally displaying better discrimination between σ1 and TMEM97 receptors and reduced affinity for the 5-HT₂B antitarget. [2]
Aromatic substitution patterns: The nature and position of aryl substituents on the chromane oxygen significantly influence both potency and selectivity. Benzyl ether derivatives generally maintain high σ1 receptor affinity across diverse substitution patterns, with lipophilic groups at the para position typically providing optimal binding. However, specific substituents can dramatically impact selectivity profiles; for instance, incorporation of certain meta-substituted benzyl groups increases 5-HT₂B receptor affinity, representing an undesirable offtarget activity. Naphthyl analogues (e.g., compounds 3k and 3l) maintain high σ1 affinity but show reduced σ1/TMEM97 selectivity compared to simple benzyl ethers. [2]
Aliphatic chain variations: Replacement of benzyl ethers with aliphatic chains can yield compounds with excellent σ1 receptor affinity and improved selectivity profiles. Cyclohexylmethyl derivative (3R,4R)-3n demonstrates particularly high affinity (Kᵢ = 1.5 nM) with maintained selectivity over TMEM97 and 5-HT₂B receptors. Systematic variation of chain length reveals that shorter linkers (e.g., compound 3o) generally provide optimal affinity and selectivity, while longer, more flexible chains (e.g., compound 3p) result in reduced receptor affinity, suggesting specific spatial constraints in the binding pocket. [2]
The synthesis of 3-amino chromane derivatives typically begins with commercially available starting materials and employs a tandem Friedel-Crafts alkylation strategy to establish the core chromane structure. A representative synthetic pathway proceeds through the following key intermediates: [2]
Azide intermediate preparation: Synthesis of azide (±)-8 in excellent overall yield and high diastereoselectivity (>20:1 dr) through sequential functionalization of the chromane precursor.
Ether deprotection: Treatment of the methyl ether intermediate with AlCl₃ yields phenol (±)-9, which serves as a versatile building block for diversification.
Chiral resolution: Separation of racemic (±)-9 via semipreparative high-performance liquid chromatography (HPLC) affords enantiomerically pure (+)-9 and (-)-9 with excellent enantiomeric ratios (>98:2 er and >99:1 er, respectively).
Etherification and functionalization: Diversification of the resolved enantiomers through etherification reactions yields intermediates (3R,4R)- and (3S,4S)-10a–r, which are subsequently converted to target pyrrolidines (3R,4R)- and (3S,4S)-3a–r via reductive amination or other appropriate transformations.
Purity Assessment: Method: Reverse-phase HPLC with UV detection at 220 nm Acceptance Criteria: >90% purity (UV area percentage) for biological testing System: C18 column (4.6 × 150 mm, 5 μm), gradient elution with water-acetonitrile containing 0.1% formic acid, flow rate 1.0 mL/min [2]
Stereochemical Assignment: Method: X-ray crystallography of representative compounds Supporting Evidence: Chemical correlation studies using stereochemically defined starting materials (e.g., (R)-1-phenylethanol) [2]
Structural Characterization: Standard Protocols: ¹H NMR, ¹³C NMR, HRMS (high-resolution mass spectrometry) Key Diagnostic Signals: Characteristic chemical shifts for chromane ring protons and carbons, amine proton signals, aromatic region patterns [1]
Purpose: To determine binding affinity (Kᵢ) of test compounds for human σ1 receptors. [2]
Materials:
Procedure:
Quality Control:
Purpose: To evaluate inhibitory activity against human monoamine oxidase B. [4] [5]
Materials:
Procedure:
Data Interpretation:
Diagram 1: MAO-B Inhibition Assay Workflow. This flowchart illustrates the key steps in evaluating MAO-B inhibitory activity of 3-amino chromane derivatives, from enzyme preparation through data analysis.
Purpose: To evaluate the protective effects of 3-amino chromane derivatives against oxidative stress-induced cell death in a photoreceptor cell model. [2]
Materials:
Procedure:
Safety Considerations:
Diagram 2: Neuroprotective Mechanism of 3-Amino Chromane Derivatives via σ1 Receptor Activation. This diagram illustrates the proposed cellular mechanisms through which 3-amino chromane derivatives exert neuroprotective effects against oxidative stress-induced apoptosis.
Neuropathic Pain Models:
Chronic Constriction Injury (CCI) Model Procedure:
Diabetic Neuropathy Model Procedure:
Neurodegeneration Models:
Pharmacokinetic Profiling: Protocol:
Safety Pharmacology: Core Battery:
The transition from hit to clinical candidate requires systematic optimization of multiple properties:
Potency and Selectivity Enhancement: Focus on improving σ1 receptor affinity while maintaining selectivity over TMEM97 and minimizing 5-HT₂B activity. Strategies include:
ADMET Optimization: Key parameters to address during lead optimization:
Biomarker Strategy: Develop target engagement biomarkers for σ1 receptor occupancy, potentially using PET imaging with suitable radioligands.
Patient Stratification: Identify potential biomarkers for enrichment strategies in clinical trials, particularly for heterogeneous conditions like neurodegenerative diseases.
Therapeutic Indications: Prioritize clinical development for conditions with strong σ1 receptor rationale, such as neuropathic pain and retinal degeneration, where proof-of-concept may be established more efficiently. [2]
The 3-amino chromane scaffold represents a promising chemical platform for developing novel therapeutics targeting neurological disorders, particularly through σ1 receptor modulation. The comprehensive protocols outlined in this document provide a systematic framework for evaluating the pharmacological properties, efficacy, and safety of these compounds. The stereochemical precision required for optimal activity, combined with the need for careful selectivity profiling against antitargets such as the 5-HT₂B receptor, highlights the importance of rigorous structure-activity relationship studies during lead optimization. As research in this area advances, 3-amino chromane derivatives continue to show significant potential for addressing unmet medical needs in neurology and psychiatry.
Amine-containing compounds represent a critically important class of molecules in pharmaceutical research and development, encompassing amino acids, neurotransmitters, biogenic amines, and alkaloids. The analysis of these compounds, including specific molecules like Chroman-3-amine, presents distinct analytical challenges due to their structural diversity, polarity, and often poor native detectability. This document provides a comprehensive technical resource summarizing modern chromatographic approaches for amine analysis, with detailed protocols adapted from current literature and commercial analytical systems. These methods have been selected and organized to support researchers in developing robust analytical methods for amine quantification in various matrices, with particular relevance to drug substance and drug product testing.
The fundamental analytical challenges in amine analysis include achieving effective chromatographic separation of structurally similar compounds, overcoming matrix effects in biological samples, and enhancing detection sensitivity for compounds with weak inherent spectroscopic properties. Additionally, many amine compounds exist as enantiomers requiring chiral separation methods. This guide addresses these challenges through detailed protocols for both underivatized and derivatized approaches, leveraging the most current technological advances in liquid chromatography and mass spectrometry.
The selection of an appropriate analytical method for amine compounds depends on several factors including the specific analytes of interest, required sensitivity, matrix complexity, and available instrumentation. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as the predominant technique for amine analysis due to its superior sensitivity, selectivity, and ability to analyze multiple compounds simultaneously. The table below summarizes the key characteristics of major analytical approaches for amine compounds:
Table 1: Comparison of Analytical Techniques for Amine Compounds
| Technique | Analytes | Sample Preparation | Separation Mechanism | Detection | Analysis Time | Key Applications |
|---|---|---|---|---|---|---|
| Ion Chromatography | Ammonium, biogenic amines | Sample cleanup, dilution | Ion exchange | Conductivity, electrochemical | Varies | Environmental, food samples [1] |
| LC-MS/MS (Underivatized) | 48 amino acids and derivatives | Protein precipitation, dilution | Reversed-phase (C18) | MS/MS (MRM) | 20 minutes | Clinical diagnostics, metabolic disorders [2] [3] |
| LC-MS/MS (Derivatized) | Amine-containing metabolites | Derivatization, extraction | Reversed-phase (C18) | MS/MS (MRM) | Varies | Metabolomics, natural products [4] |
| HPLC-UV/FLD | Primary amines | Derivatization (salicylaldehyde, DNFB) | Reversed-phase (C8/C18) | UV, fluorescence | Varies | Polymer chemistry, epoxy-amine adducts [5] |
For amines with poor native detectability, chemical derivatization remains a valuable strategy to enhance sensitivity and improve chromatographic performance. The selection of an appropriate derivatization reagent depends on the specific analytical requirements including detection method, compatibility with chromatographic conditions, and reactivity with target analytes. The following table compares the performance characteristics of five common derivatization reagents for amine analysis:
Table 2: Comparison of Derivatization Methods for Amine-Containing Compounds
| Derivatization Reagent | Reaction Conditions | Detection Enhancement | Chromatographic Compatibility | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Dansyl-Cl | Alkaline pH, 60°C, 15 min | Fluorescence, high MS ionization | Reversed-phase (C18) | Versatile, high sensitivity | Multiple derivatives possible |
| o-Phthalaldehyde (OPA) | Room temperature, alkaline pH with thiol | Fluorogenic | Reversed-phase (C18) | Rapid reaction, fluorogenic | Limited stability of derivatives |
| Fmoc-Cl | Alkaline pH, room temperature | Fluorescence, MS compatible | Reversed-phase (C18) | Useful in acidic conditions | - |
| Dabsyl-Cl | 70°C, 10 min | UV/VIS absorption | Reversed-phase (C18) | Good at weak acidic/basic conditions | - |
| Marfey's Reagent | 40°C, 60 min | MS compatible | Reversed-phase (C18) | Chiral separation | Suboptimal for general use [4] |
The following protocol for underivatized amine analysis is adapted from the MassChrom Amino Acid Analysis system and recent literature on biogenic amine determination [2] [3] [6]. This method is particularly suitable for compounds like this compound that may not require derivatization for adequate detection.
Materials and Reagents:
Sample Preparation Protocol:
LC-MS/MS Instrument Conditions:
For analytes requiring enhanced detection sensitivity, the following derivatization protocol with salicylaldehyde provides excellent results for primary amine quantification [5].
Derivatization Protocol:
HPLC Analysis Conditions:
For regulatory compliance, analytical methods must be properly validated. The following table outlines key validation parameters and typical acceptance criteria based on current literature:
Table 3: Method Validation Parameters and Acceptance Criteria for Amine Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Application Example |
|---|---|---|---|
| Linearity | Analysis of 5-8 concentration levels | R² > 0.99 | Biogenic amines in food matrices [7] [6] |
| Accuracy (Trueness) | Spike recovery experiments | 80-120% recovery | Heterocyclic amines in food matrices [7] |
| Precision | Repeated measurements (intra-day, inter-day) | RSD ≤ 15-25% | Biogenic amines in meat products [6] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Established for each analyte | 10 µg/g for biogenic amines [6] |
| Specificity | Resolution from interfering peaks | Baseline separation | Separation of isobaric amino acids [3] |
The protocols described herein enable reliable quantification of amine compounds in various biological matrices. The MassChrom system demonstrates simultaneous quantification of 48 amino acids and derivatives in plasma/serum within a 20-minute run time, with excellent separation of critical isobaric compounds such as leucine, isoleucine, and allo-isoleucine [2] [3]. This capability is particularly valuable for preclinical and clinical studies where monitoring amine levels provides insights into drug metabolism, toxicity, and therapeutic efficacy.
For pharmaceutical applications, the use of isotopically-labeled internal standards for each analyte significantly improves quantification accuracy by correcting for matrix effects, recovery variations, and ionization efficiency differences [3]. This approach is especially important in LC-MS/MS analysis where ion suppression/enhancement can substantially impact results.
The analysis of heterocyclic amines (HCAs) in various food matrices provides a relevant model for pharmaceutical impurity testing. Recent studies have validated methods for HCA determination using LC-MS/MS with isotopically labeled internal standards and sample clean-up using Chem Elut and Oasis HLB cartridges to remove matrix interferences [7]. These methods showed good linearity (R² > 0.99), accuracy (recoveries of 67.5-119.6%), and precision (CV intra-day 0.3-15.1%, inter-day 0.8-19.1%), demonstrating robustness across different matrices.
The following diagram illustrates a systematic approach to method development for amine compound analysis, incorporating decision points based on compound characteristics and analytical requirements:
Analytical Method Development Workflow for Amine Compounds
Research has established important connections between polyamine metabolism and cancer signaling pathways, highlighting the relevance of amine analysis in oncological drug development. The following diagram summarizes key elements of polyamine signaling in cancer cells:
Polyamine Signaling Pathway in Cancer Cells
Poor Chromatographic Separation: For challenging separations of isobaric compounds like leucine and isoleucine, optimize mobile phase pH and gradient conditions. The MassChrom system provides excellent separation of these isomers using a specialized C18 column with acidified mobile phases [3].
Matrix Effects: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects. Employ efficient sample clean-up procedures such as protein precipitation or solid-phase extraction [3] [7].
Derivatization Inconsistency: Control reaction time, temperature, and pH precisely. For salicylaldehyde derivatization, ensure a reaction time of at least 120 minutes at room temperature for complete reaction [5].
Carryover Issues: Implement rigorous needle wash procedures and consider adding a strong wash solvent to the autosampler protocol. For derivatization methods, ensure the derivatization reagent itself is well separated from analyte peaks.
For pharmaceutical applications, method validation should follow ICH guidelines, demonstrating specificity, accuracy, precision, linearity, range, and robustness. The validation approaches described for heterocyclic amines in food matrices provide a useful reference, with method detection limits ranging from 0.009-2.35 ng/g and quantification limits of 0.025-7.13 ng/g [7].
The analytical methods detailed in this document provide robust approaches for the quantification of amine compounds, with specific relevance to pharmaceutical research and development. The protocols for both underivatized and derivatized analyses offer flexible solutions adaptable to various research needs, from drug metabolism studies to quality control of pharmaceutical products containing amine functional groups.
The continued advancement of LC-MS/MS technology and column chemistry has significantly enhanced our ability to analyze amine compounds with increasing sensitivity, specificity, and efficiency. These improvements, coupled with the systematic approaches outlined in this document, provide researchers with powerful tools to address the analytical challenges associated with amine-containing compounds in drug development.
3-Amino chromane represents a privileged scaffold in medicinal chemistry and material science, combining the versatile chromane backbone (benzopyran) with strategically positioned amino functionality that enables diverse chemical modifications and polymer formations. This structural motif has gained significant attention due to its exceptional binding affinity for biological targets and its ability to serve as a building block for advanced polymeric materials. The chromane core provides inherent rigidity and planarity, while the amino group at the 3-position serves as a key handle for chemical derivatization, enabling the creation of libraries of compounds with tailored properties for specific applications.
The significance of 3-amino chromane derivatives in pharmaceutical development stems from their multifaceted bioactivity, particularly as high-affinity ligands for σ1 receptors, which are implicated in regulating diverse physiological processes including calcium signaling, neuronal protection, and cellular stress response. Research has demonstrated that phenethylamine-containing 3-amino-chromane ligands can achieve binding affinities in the low nanomolar range (Ki ≈ 2 nM) for σ1 receptors, making them promising candidates for developing therapies targeting cancer, pain management, and neural degradation [1]. The stereochemistry of the 3-amino chromane core plays a critical role in biological activity, with ligands possessing the (3R,4R) absolute configuration showing superior affinity and selectivity compared to their (3S,4S) counterparts [1].
Beyond pharmaceutical applications, 3-amino chromane derivatives serve as valuable intermediates in the development of advanced polymeric materials with tailored properties for drug delivery, sensing, and specialized coatings. The integration of chromane units into polymer backbones can impart unique optical characteristics, enhanced thermal stability, and specific molecular recognition capabilities. These hybrid materials bridge the gap between small molecule drugs and macromolecular systems, offering opportunities for creating stimuli-responsive drug delivery platforms and functional biomaterials with precision-engineered properties.
Initial Friedel-Crafts Alkylation:
Cyclization and Functionalization:
Stereochemical Control:
Intermediate Derivatization:
Ring-Opening Polymerization (ROP):
Solution Polycondensation:
Post-Polymerization Modification:
Table 1: Optimization Parameters for 3-Amino Chromane Polymerization
| Parameter | Range Tested | Optimal Conditions | Impact on Polymer Properties |
|---|---|---|---|
| Monomer Concentration | 5-25% w/v | 15% w/v | Higher concentrations increase molecular weight but may cause gelation |
| Temperature | 25-120°C | 70°C | Balances reaction rate with minimizing side reactions |
| Reaction Time | 6-72 hours | 48 hours | Longer times increase conversion and molecular weight |
| Catalyst Loading | 0.1-5 mol% | 1 mol% | Optimal for controlled polymerization without contamination |
| Solvent System | DMF, DMAc, NMP, THF | Anhydrous DMF | Good solubility with minimal chain transfer |
The structure-activity relationship (SAR) studies of 3-amino chromane derivatives have revealed critical insights into molecular features governing biological activity and material properties. Systematic modification at various positions on the chromane scaffold demonstrates pronounced effects on receptor binding affinity and selectivity:
C-3 Amino Group Configuration: The absolute stereochemistry at the 3-position profoundly influences biological activity. Derivatives with (3R,4R) configuration consistently exhibit significantly higher affinity for σ1 receptors compared to their (3S,4S) counterparts, with differences in binding affinity reaching up to 50-fold in some cases [1]. This stereochemical preference suggests specific three-dimensional complementarity with the receptor binding pocket.
Aromatic Substituent Effects: Modification of benzyl ether substituents demonstrates remarkable tolerance for diverse functional groups while maintaining high binding affinity. Derivatives featuring electron-donating groups (e.g., methoxy) at the para position generally exhibit enhanced σ1 affinity, while electron-withdrawing groups (e.g., chloro, fluoro) are well-tolerated at meta positions. However, ortho substitutions frequently lead to reduced affinity, likely due to steric hindrance [1].
Chromane Core Modifications: The nature and position of substituents on the chromane backbone significantly influence both pharmacological activity and material properties. Methoxy groups at specific positions (particularly R2) combined with chlorine at R4 have been shown to produce the highest MAO-B inhibitory activity in related chromone systems, suggesting potential for optimizing neuropharmacological applications [2].
Table 2: Structure-Activity Relationships of 3-Amino Chromane Derivatives
| Modification Site | Structural Variation | Biological Effect | Material Property Impact |
|---|---|---|---|
| C-3 Stereocenter | (3R,4R) vs (3S,4S) | Up to 50× higher σ1 affinity for (3R,4R) | Influences crystallinity and chiral recognition |
| Benzyl Ether Para | -OCH₃, -CH₃, -H, -F | Methoxy enhances σ1 affinity | Affects hydrophobicity and π-π stacking |
| Benzyl Ether Meta | -Cl, -F, -CF₃ | Halogens maintain high affinity | Increases thermal stability and rigidity |
| Naphthyl vs Phenyl | 1-Naphthyl, 2-Naphthyl | Maintains affinity but reduces selectivity | Enhances thermal stability and optical properties |
| Alkyl Chain Length | C1-C6 linkers | Shorter chains (C1-C3) optimal | Longer chains increase flexibility and reduce Tg |
When incorporating 3-amino chromane units into polymeric architectures, distinct structure-property relationships emerge that guide material design:
Backbone Rigidity: The planar, aromatic chromane structure introduces chain stiffness when incorporated into polymer backbones, resulting in elevated glass transition temperatures (Tg) and enhanced thermal stability. Copolymers containing 30-50% chromane units typically exhibit Tg values 20-40°C higher than analogous systems without the chromane motif.
Hydrogen-Bonding Capacity: The amino functionality at the 3-position provides sites for interchain hydrogen bonding, significantly influencing mechanical properties and solution behavior. Polymers with free amino groups demonstrate increased tensile strength and modulus compared to their N-alkylated counterparts, though at the expense of reduced solubility in apolar solvents.
Optical Properties: The chromane core contributes to characteristic UV absorption between 300-350 nm, with emission in the blue-green region (400-500 nm) when appropriately substituted. This inherent fluorescence enables self-reporting capabilities in drug delivery systems, allowing tracking of material fate in biological environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
High-Performance Liquid Chromatography (HPLC):
Determination of Enantiomeric Purity:
Differential Scanning Calorimetry (DSC):
Thermogravimetric Analysis (TGA):
The following workflow diagram illustrates the complete development pathway for 3-amino chromane polymers from synthesis to application:
3-Amino chromane derivatives demonstrate remarkable versatility in biological systems, with particular promise in several therapeutic areas:
σ1 Receptor Targeting: The most extensively characterized biological activity of 3-amino chromane derivatives is their high-affinity interaction with σ1 receptors. These receptors function as chaperone proteins at the endoplasmic reticulum and modulate calcium signaling, opioid receptor potentiation, and cellular stress response. Compounds such as (3R,4R)-3a exhibit exceptional binding affinity (Ki = 2.1 nM, pKi = 8.7) with good selectivity versus TMEM97 (σ2) receptors (36-fold) and minimal interaction with the 5-HT2B receptor antitarget [1]. This profile suggests potential applications in pain management, neuroprotection, and treatment of central nervous system disorders.
Monoamine Oxidase Inhibition: Structural analogs of 3-amino chromanes, particularly 3-styrylchromone derivatives, demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism. Compound 19, featuring methoxy and chlorine substituents at specific positions, displayed the highest MAO-B inhibitory activity in a series of 24 derivatives [2]. This activity suggests potential for treating neurological conditions such as Parkinson's disease and depression.
Antidiabetic Potential: Chromone derivatives, which share structural similarities with 3-amino chromanes, have demonstrated promising interactions with insulin-degrading enzyme (IDE), a key regulator of circulating insulin levels. Molecular docking studies reveal that 6-isopropyl-3-formyl chromone exhibits strong binding affinity for IDE (-8.5 kcal mol⁻¹), outperforming reference standards like dapagliflozin (-7.9 kcal mol⁻¹) [4]. This interaction positions 3-amino chromane derivatives as potential candidates for diabetes therapeutics.
Receptor Binding Assays:
Cellular Neuroprotection Assays:
Cytotoxicity Screening:
Table 3: Biological Profiling Data for Selected 3-Amino Chromane Derivatives
| Compound ID | σ1 Ki (nM) | σ1 Selectivity (vs TMEM97) | 5-HT2B Affinity | Neuroprotective Effect |
|---|---|---|---|---|
| (3R,4R)-3a | 2.1 | 36-fold | Ki > 10,000 nM | Moderate protection at 10 μM |
| (3R,4R)-3n | 1.5 | 25-fold | Ki = 8,200 nM | Not tested |
| (3R,4R)-3o | 2.5 | 45-fold | Ki > 10,000 nM | Significant protection at 10 μM |
| (3S,4S)-3a | 104 | 4-fold | Ki = 400 nM | Minimal protection |
| (+)-Pentazocine | 1.8-23 | Varies | Opioid activity | Significant protection (positive control) |
The following diagram illustrates the key biological targets and potential therapeutic applications of 3-amino chromane derivatives:
The development of 3-amino chromane-based polymers represents a compelling intersection of medicinal chemistry and material science, offering diverse opportunities for creating advanced therapeutic agents and functional materials. The protocols and application notes detailed in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these promising compounds. The structural versatility of the 3-amino chromane scaffold enables fine-tuning of both biological activity and material properties through systematic chemical modifications, while the well-defined structure-activity relationships guide rational design strategies.
Future development of 3-amino chromane polymers will likely focus on expanding into advanced drug delivery systems, particularly through the creation of stimuli-responsive polymers that release therapeutic payloads in response to specific biological triggers. Additionally, the integration of 3-amino chromane units into multifunctional biomaterials that combine therapeutic effects with diagnostic capabilities represents an exciting frontier. The demonstrated high affinity for σ1 receptors, combined with favorable selectivity profiles, positions these compounds as valuable candidates for targeted therapies, particularly in neurological disorders and pain management where current treatment options remain limited.
As research in this field advances, emphasis should be placed on comprehensive toxicological profiling and thorough investigation of in vivo pharmacokinetics to translate promising in vitro results into clinical applications. The synthetic protocols and characterization methods outlined herein provide a solid foundation for further innovation, potentially enabling the development of next-generation therapeutic materials with enhanced efficacy and reduced side effects through precise molecular design.
3-Amino chromane scaffolds represent a privileged structural motif in medicinal chemistry with wide-ranging pharmaceutical applications, particularly in central nervous system (CNS) targeted therapies. These compounds have demonstrated exceptional binding affinity for σ1 receptors, which are implicated in regulating intracellular calcium levels and serve as targets for treating cancer, pain management, and neural degradation [1]. The Friedel-Crafts alkylation reaction has emerged as a powerful synthetic approach for constructing these valuable molecular architectures, enabling researchers to efficiently access enantiomerically pure 3-amino chromane derivatives with defined stereochemistry. This application note provides detailed protocols and strategic insights for implementing this synthetic methodology in drug development settings, with comprehensive data presentation and visualization to facilitate adoption across research organizations.
The significance of Friedel-Crafts chemistry in organic synthesis has expanded considerably since its initial discovery by Charles Friedel and James Crafts in 1877. Originally developed for the alkylation and acylation of aromatic systems, these reactions have evolved into sophisticated methods for carbon-carbon bond formation involving aromatic moieties [2]. Modern adaptations have addressed many historical limitations of traditional Friedel-Crafts reactions, including the development of catalytic systems that minimize Lewis acid waste and enable the use of environmentally benign substrates such as alcohols instead of toxic alkyl halides [3]. These advances have particular relevance for synthesizing 3-amino chromane structures, where control of stereochemistry and functional group compatibility are paramount for biological activity.
The synthesis of 3-amino-chromane derivatives employs a tandem intramolecular Friedel-Crafts alkylation strategy that enables rapid construction of the benzopyran ring system with simultaneous introduction of critical stereochemical elements. This approach begins with appropriately functionalized phenolic precursors that undergo cyclic ether formation through an electrophilic aromatic substitution pathway [1]. The reaction proceeds through a carbocation intermediate generated via Lewis acid catalysis, which is subsequently trapped by the electron-rich aromatic system to form the characteristic chromane ring structure. This methodology exemplifies the power of Friedel-Crafts chemistry in facilitating the synthesis of complex heterocyclic systems relevant to pharmaceutical development.
The critical innovation in this synthetic route involves the stereoselective installation of the 3-amino functionality, which significantly influences the pharmacological properties of the resulting compounds. Research has demonstrated that derivatives with (3R,4R) absolute stereochemistry on the 3-amino-chromane core exhibit superior binding affinity and enhanced receptor selectivity profiles compared to their (3S,4S) counterparts [1]. This stereochemical preference underscores the importance of asymmetric synthesis in developing optimized ligands for biological targets, particularly for CNS applications where precise molecular recognition is essential for therapeutic efficacy and safety.
The following diagram illustrates the key transition state and stereochemical outcome in the Friedel-Crafts alkylation for 3-amino-chromane synthesis:
Diagram 1: Stereochemical outcomes in Friedel-Crafts alkylation showing the preferred (3R,4R) configuration that yields high-affinity ligands.
Extensive optimization studies have identified highly efficient catalytic systems for the key Friedel-Crafts alkylation step in 3-amino-chromane synthesis. The transformation benefits from Lewis acid catalysts that facilitate the generation of carbocation intermediates while maintaining compatibility with the amino functionality. Under optimized conditions, this reaction proceeds with excellent diastereoselectivity (>20:1 dr) and high overall yield, providing direct access to enantiomerically enriched 3-amino-chromane building blocks suitable for pharmaceutical development [1]. The reaction demonstrates broad functional group tolerance, accommodating diverse substituents on both the aromatic ring and the amino functionality, enabling the synthesis of extensive compound libraries for structure-activity relationship studies.
Alternative catalytic systems have also been explored, drawing from advances in Friedel-Crafts chemistry developed over the past decade. Metal triflate catalysts, particularly scandium(III) triflate [Sc(OTf)₃], have emerged as excellent choices for these transformations due to their water tolerance and ability to be used in catalytic quantities [3]. Similarly, iron(III) chloride (FeCl₃) represents an attractive alternative, offering low toxicity, low cost, and high abundance while maintaining excellent catalytic activity. These catalytic systems represent significant improvements over classical Friedel-Crafts conditions that required stoichiometric or super-stoichiometric amounts of Lewis acids, generating substantial waste and complicating purification processes.
Table 1: Catalyst screening and performance data for Friedel-Crafts alkylation in 3-amino-chromane synthesis
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | diastereoselectivity | Comments |
|---|---|---|---|---|---|
| FeCl₃ | 10 | 25 | 85-92 | >20:1 | Cost-effective, low toxicity [3] |
| Sc(OTf)₃ | 5-10 | 25-80 | 88-95 | >20:1 | Moisture tolerant, reusable [3] |
| Yb(OTf)₃ | 10 | 80 | 90 | >20:1 | High temp required [3] |
| InCl₃ | 10 | 25 | 82 | >20:1 | - [3] |
| HAuCl₄ | 10 | 25 | 90 | >20:1 | For acid-sensitive substrates [3] |
| AlCl₃ | 100 | 0-25 | 75 | 3:1 | Traditional stoichiometric method |
Table 2: Solvent and additive optimization for Friedel-Crafts alkylation
| Solvent System | Reaction Time (h) | Conversion (%) | Byproduct Formation | Application Notes |
|---|---|---|---|---|
| Dichloromethane | 12-16 | >95 | Low | Standard conditions |
| Toluene | 8-12 | 98 | Very low | Enhanced selectivity |
| Acetonitrile | 24-36 | 80 | Moderate | - |
| Ionic liquids | 4-8 | 99 | Minimal | Green chemistry approach [3] |
| Solvent-free | 2-6 | 95 | Low | Microwave acceleration possible |
Materials and Equipment:
Step-by-Step Procedure:
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with the phenolic starting material (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (30 mL) under an inert atmosphere. Equip the flask with a magnetic stir bar and reflux condenser.
Catalyst Addition: Add the Lewis acid catalyst (FeCl₃, 0.1 mmol, 0.1 equiv) portion-wise at 0°C with vigorous stirring. After complete addition, allow the reaction mixture to warm to room temperature slowly.
Reaction Monitoring: Stir the reaction mixture for 12-16 hours at 25°C, monitoring by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting material is observed.
Workup Procedure: Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0°C. Extract the aqueous layer with dichloromethane (3 × 20 mL), combine the organic extracts, and wash with brine (30 mL).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3-amino-chromane derivative as a colorless solid or oil.
Safety Considerations:
Chromatographic Separation: For challenging separations of diastereomers or compounds with similar Rf values, employ preparative high-performance liquid chromatography (HPLC) with chiral stationary phases. The following conditions have proven effective for resolving 3-amino-chromane enantiomers: Chiralpak AD-H column (250 × 4.6 mm, 5 μm), mobile phase hexane/isopropanol/diethylamine (90:10:0.1), flow rate 1.0 mL/min, UV detection at 254 nm [1]. These conditions typically achieve >98% enantiomeric ratio (er) for both (3R,4R) and (3S,4S) enantiomers, enabling thorough evaluation of stereochemistry-dependent biological activity.
Analytical Characterization: Comprehensive characterization of 3-amino-chromane products should include:
For quality control in medicinal chemistry programs, establish reverse-phase HPLC purity methods with UV detection at 220 nm. All target compounds should demonstrate ≥90% purity by this method before biological evaluation [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of 3-amino-chromane derivatives typically shows characteristic signals in the δ 4.15-4.35 ppm region corresponding to the H-2 protons of the chromane ring. The H-3 proton adjacent to the amino group appears as a multiplet at δ 3.75-3.95 ppm, while the H-4 proton generally resonates as a doublet of doublets at δ 2.75-2.95 ppm (J = 10.5, 3.5 Hz). In ¹³C NMR spectra, the C-2 carbon appears at δ 65-70 ppm, C-3 at δ 50-55 ppm, and C-4 at δ 30-35 ppm. These characteristic signals provide definitive evidence for successful formation of the chromane ring system and serve as diagnostic markers for reaction success and purity assessment.
Mass Spectrometric Analysis: Electrospray ionization mass spectrometry (ESI-MS) typically shows prominent [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the target compounds. High-resolution measurements (HRMS) should agree with theoretical values within 5 ppm error margin for elemental composition confirmation. For 3-amino-chromane derivatives with secondary amine functionalities, MS/MS fragmentation often shows a characteristic loss of the amine substituent (e.g., loss of 101 Da for pyrrolidine derivatives), providing additional structural confirmation. These analytical techniques collectively provide a comprehensive characterization package that ensures compound identity and purity before biological evaluation.
Table 3: Analytical methods for quality control of 3-amino-chromane derivatives
| Analytical Method | Conditions | Acceptance Criteria | Application |
|---|---|---|---|
| HPLC-UV (Purity) | C18 column, 250 × 4.6 mm, 5 μm; gradient: 10-90% MeCN in H₂O (0.1% TFA) over 20 min; flow: 1.0 mL/min; detection: 220 nm | ≥90% area | Routine purity assessment |
| Chiral HPLC | Chiralpak AD-H, 250 × 4.6 mm, 5 μm; isocratic: 90:10 hexane:iPrOH (0.1% DEA); flow: 1.0 mL/min; detection: 254 nm | ≥98:2 er | Enantiopurity determination |
| NMR Spectroscopy | 400-500 MHz in CDCl₃ or DMSO-d₆ | No detectable impurities >0.15% | Structural confirmation and purity |
| Mass Spectrometry | ESI⁺ or APCI⁺ mode | Exact mass match ±5 ppm | Identity confirmation |
The 3-amino-chromane structural motif has demonstrated exceptional utility in the development of high-affinity σ1 receptor ligands with potential applications in pain management, cancer therapy, and treatment of neural degenerative conditions. Structure-activity relationship (SAR) studies have revealed that subtle modifications to the chromane core and pendant aromatic systems significantly influence both binding affinity and receptor subtype selectivity [1]. Optimization efforts have produced compounds with low nanomolar affinity (Ki = 1.5-2.1 nM) for σ1 receptors and excellent selectivity over the related TMEM97 (σ2) receptor (up to 36-fold selectivity) and 5-HT₂B serotonin receptor, an important antitarget associated with cardiotoxicity concerns [1].
A critical finding from these investigations is the profound influence of absolute stereochemistry on pharmacological properties. Compounds with (3R,4R) configuration uniformly exhibit superior σ1 binding affinity compared to their (3S,4S) counterparts, with differences of up to 50-fold in binding potency observed between enantiomeric pairs [1]. Additionally, the (3R,4R) series demonstrates enhanced σ1 versus TMEM97 selectivity and reduced affinity for the 5-HT₂B receptor, highlighting the importance of stereocontrol in optimizing the therapeutic index. These structure-activity relationships provide valuable guidance for medicinal chemistry campaigns targeting σ1 receptors with 3-amino-chromane-based scaffolds.
Table 4: Structure-activity relationship data for 3-amino-chromane derivatives as σ1 receptor ligands
| Compound | Absolute Stereochemistry | R Group | σ1 Ki (nM) | σ1 pKi | TMEM97 Ki (nM) | Selectivity (σ1:TMEM97) | 5-HT₂B Ki (nM) |
|---|---|---|---|---|---|---|---|
| 3a | (3R,4R) | Benzyl | 2.1 | 8.7 | 75 | 36-fold | >10,000 |
| 3a | (3S,4S) | Benzyl | 105 | 7.0 | 420 | 4-fold | 400 |
| 3n | (3R,4R) | Cyclohexylmethyl | 1.5 | 8.8 | 62 | 41-fold | >10,000 |
| 3o | (3R,4R) | Phenylethoxy | 2.3 | 8.6 | 115 | 50-fold | >10,000 |
| 3q | (3R,4R) | (R)-1-Phenylethoxy | 2.5 | 8.6 | 98 | 39-fold | >10,000 |
The Friedel-Crafts alkylation methodology for synthesizing 3-amino-chromane derivatives represents a robust and efficient approach to accessing pharmaceutically relevant scaffolds with defined stereochemistry. The optimized protocols described in this application note provide reliable experimental procedures that yield target compounds in high diastereoselectivity and excellent overall yield, employing catalytic Lewis acid systems that align with modern green chemistry principles. The comprehensive analytical and purification methods ensure the production of high-quality materials suitable for rigorous biological evaluation, while the detailed structural and pharmacological data facilitate informed decision-making in drug discovery programs.
The significant pharmacological advantages exhibited by (3R,4R)-configured 3-amino-chromane derivatives highlight the critical importance of stereochemical control in developing optimized σ1 receptor ligands. The pronounced enantioselectivity in receptor binding, combined with the favorable selectivity profiles observed for this series, positions these compounds as valuable chemical tools for probing σ1 receptor biology and promising candidates for further therapeutic development. As Friedel-Crafts methodology continues to evolve, particularly through the development of increasingly sophisticated asymmetric variants, this synthetic platform will undoubtedly remain a cornerstone technology for accessing complex chiral heterocycles with applications across medicinal chemistry and drug development.
The table below summarizes the key physical and storage data for Chroman-3-amine and its common salt form.
| Property | Chroman-3-yl-methylamine (Free Base) | Chroman-3-ylamine Hydrochloride (Salt) |
|---|---|---|
| CAS Number | 10185-46-3 [1] | 18518-71-3 [2] [3] |
| Appearance | Yellow liquid [1] | Cream to white powder [2] |
| Molecular Formula | C₁₀H₁₃NO [1] | C₉H₁₂ClNO [3] |
| Molecular Weight | 163.22 g/mol [1] | 185.65 g/mol [2] [3] |
| Recommended Storage | 0-8°C [1] | 0-8°C [2] |
| Purity | ≥ 95% (HPLC) [1] | ≥ 98% (NMR) [2] |
Here are some common questions and issues that researchers might encounter.
FAQ 1: The appearance of my Chroman-3-yl-methylamine (free base) has changed. What should I do?
FAQ 2: The free base is difficult to handle in solid-phase synthesis. Is there an alternative?
FAQ 3: How can I monitor the consumption of this compound in my reaction?
The following workflows outline key procedures for handling and analyzing this compound.
This diagram outlines the recommended procedure for receiving, storing, and using this compound to ensure its stability.
Chromatographic techniques like GC are vital for identifying and quantifying amine compounds and their degradation products [4]. The workflow below summarizes the key steps for this analysis.
Method Details:
Since this compound is an organic amine, its analysis can be challenging due to interactions with acidic silanol groups on traditional silica-based columns, often leading to peak tailing or low recovery [1]. Your core task is to manage these interactions for a robust analysis.
The table below compares the two primary HPLC approaches suitable for this analyte.
| Method Aspect | Reversed-Phase (RP-HPLC) with Modifiers | Normal-Phase with Alternative Stationary Phase |
|---|---|---|
| Principle | Separation based on hydrophobicity in a non-polar stationary phase [2]. | Separation based on polarity/adsorption on a polar stationary phase [1]. |
| Stationary Phase | C18 or C8 column [3] [2]. | Amino-functionalized silica column (recommended) or basic alumina [1]. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water [3]. | Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol [1]. |
| Key Modifiers | Essential: A volatile base like Triethylamine (TEA) or Diethylamine (DEA) at 0.1% [1]. | Optional: Generally, no additive is needed as the column surface is basic [1]. |
| pH Control | Adjust mobile phase to a pH ≥ (pKa of amine + 2) using ammonium hydroxide [1]. | Not applicable. |
| Pros | High efficiency; common in most labs; suitable for a wide range of impurities [3]. | "Softer" solvents; avoids strong ion-pair reagents; good for preparative purification [1]. |
| Cons | Requires careful pH and additive control [1]. | May have lower plate count than silica; less common for quantitative analysis [1]. |
Recommended Workflow Diagram: The following diagram outlines the decision-making process for selecting and optimizing your HPLC method.
When analyzing basic amines like this compound, certain problems are frequent. Here are the top issues and their solutions.
| Problem | Possible Cause | Solution |
|---|
| Peak Tailing | Interaction of basic amine with acidic silanols on the column [4]. | 1. Use a C18 column made from high-purity silica [4]. 2. Add a competing base (e.g., 0.1% TEA) to the mobile phase [1] [4]. 3. Switch to a stabilized C18 or polar-embedded phase [4]. | | Poor Retention/Weak Retention | (RP-HPLC) Amine is protonated and too hydrophilic [1]. | 1. Increase pH of the mobile phase to suppress ionization (make the amine neutral) [1]. 2. Use a buffered mobile phase with sufficient capacity [4]. | | Low Detection Sensitivity | Lack of strong chromophore in the molecule [5]. | Derivatize the amine pre-column with a UV-absorbing or fluorescent tag [6] [7] [5]. | | Retention Time Shifts | (RP-HPLC) Inadequate control of mobile phase pH [4]. | 1. Use a buffer with adequate capacity [4]. 2. Ensure mobile phase is prepared consistently and is fresh. | | Split or Fronting Peaks | Sample solvent stronger than the mobile phase [4]. | Dissolve the sample in the starting mobile phase or a weaker solvent [4]. |
Q1: Why is derivatization often necessary for amines, and what reagents are used? Many small amine molecules lack a strong chromophore, making direct UV detection difficult. Derivatization attaches a functional group that enhances detection (UV or fluorescence). Common reagents include:
Q2: My peak area is inconsistent. What should I check? This is often an autosampler or sample issue. First, perform multiple injections to see if the variation is in all peaks or just your analyte [4].
Q3: Can I use HPLC to determine the chiral purity of an amine like this compound? Yes, but it requires a chiral stationary phase or a derivatization strategy. A common approach is to derivatize the amine with a chiral reagent (e.g., (R)-α-methyl-2-naphthyl acetyl chloride) to form diastereomers, which can then be separated on a standard reversed-phase column [8]. Direct separation on a dedicated chiral HPLC column is also a standard option.
The following tables summarize the binding affinity (Ki) and selectivity data for key ligands, organized to help you quickly compare compound performance. This data is essential for troubleshooting synthesis targets and understanding the impact of structural changes.
Table 1: High-Affinity (3R,4R) Benzyl Ether Analogues [1]
| Ligand | R Group | σ1 Ki (nM) | σ1 pKi | TMEM97 Ki (nM) | σ1 vs. TMEM97 Selectivity | 5-HT2B Ki (nM) |
|---|---|---|---|---|---|---|
| (3R,4R)-3a | -H | 2.1 | 8.7 | 75 | 36-fold | >10,000 |
| (3R,4R)-3b | 4-F | 3.6 | 8.4 | 38 | 11-fold | 1,900 |
| (3R,4R)-3c | 4-Cl | 2.2 | 8.7 | 39 | 18-fold | 3,500 |
| (3R,4R)-3d | 4-Br | 2.4 | 8.6 | 32 | 13-fold | 2,200 |
| (3R,4R)-3e | 4-OMe | 3.2 | 8.5 | 21 | 7-fold | 3,000 |
| (3R,4R)-3f | 4-CF3 | 2.0 | 8.7 | 31 | 16-fold | 2,400 |
Table 2: Other Notable (3R,4R) Analogues [1]
| Ligand | Ether Substituent | σ1 Ki (nM) | σ1 pKi | TMEM97 Ki (nM) | σ1 vs. TMEM97 Selectivity | 5-HT2B Ki (nM) |
|---|---|---|---|---|---|---|
| (3R,4R)-3n | Cyclohexylmethyl | 1.5 | 8.8 | 42 | 28-fold | 2,800 |
| (3R,4R)-3o | Phenoxyethyl | 2.9 | 8.5 | 190 | 66-fold | 4,600 |
Table 3: Lower-Affinity (3S,4S) Enantiomer Series (Select Examples) [1]
| Ligand | R Group | σ1 Ki (nM) | σ1 pKi | TMEM97 Ki (nM) | σ1 vs. TMEM97 Selectivity | 5-HT2B Ki (nM) |
|---|---|---|---|---|---|---|
| (3S,4S)-3a | -H | 110 | 7.0 | 430 | 4-fold | 400 |
| (3S,4S)-3c | 4-Cl | 79 | 7.1 | 260 | 3-fold | 210 |
The primary data was generated through a standardized radioligand binding assay. Here is a detailed methodology you can adapt for your own experiments [1]:
The data reveals several critical factors for optimizing your experiments:
3a) and poorer selectivity [1] [2] [3].3n) can achieve low nM affinity, though longer, more flexible linkers can reduce performance [1].The following diagram summarizes the core scaffold and the key structural insights for optimizing binding affinity.
Q1: Why is the stereochemistry of my 3-amino-chromane compound so important? A1: Stereochemistry is not just important; it is a primary determinant of binding affinity. Data shows that the (3R,4R) enantiomers consistently provide nanomolar affinity for the σ1 receptor, while the (3S,4S) enantiomers of the same compound can be ~50 times less potent. Always confirm the absolute stereochemistry of your synthesized compounds [1].
Q2: My compound has good σ1 affinity but shows high binding to the 5-HT2B receptor. What should I do?
A2: High 5-HT2B affinity is a major anti-target effect. The data indicates that this is more prevalent in the (3S,4S) enantiomeric series. Re-evaluating your synthetic route to ensure you are producing the pure (3R,4R) enantiomer is the first troubleshooting step. If the problem persists, consider modifying the ether substituent based on leads like (3R,4R)-3o, which showed excellent σ1 affinity with minimal 5-HT2B binding [1].
Q3: What is a good selectivity profile for σ1 over TMEM97 (σ2)?
A3: While there is no absolute cutoff, the high-affinity (3R,4R) ligands in the study often show selectivities in the range of 10-fold to 66-fold. A compound like (3R,4R)-3o with 66-fold selectivity represents a strong profile. Selectivity below 10-fold, as commonly seen in the (3S,4S) series, is generally considered poor [1].
For researchers facing challenges with 3-amino chromane enantiomer separation, the following methods, derived from the search results, provide a solid starting point for method development.
| Method | Chiral Selector / Stationary Phase | Mobile Phase Examples | Key Considerations |
|---|---|---|---|
| Chiral Liquid Chromatography | Teicoplanin-based (e.g., Reprosil CHIRAL-AA) [1] [2] | Hydro-organic mixtures; Isocratic, e.g., 85% MeOH, 15% H2O [1] | Separates underivatized amines; ideal for polar-ionic mode; offers baseline separation [1]. |
| Chiral Liquid Chromatography | Cinchona alkaloid-based zwitterionic (e.g., Chiralpak ZWIX(+)) [3] | Polar-ionic mode; Hydro-organic mode | Effective for primary amines/amino acids; elution order can be reversed with different phases (+/-) [3]. |
| Formation of Diastereomeric Salts | Chiral acids (e.g., (S)-Malic acid, (-)-Camphanic acid) [4] [5] | N/A (Separation by crystallization) | Classic prep-scale method; requires a functional group (e.g., amine) to form salts with chiral acid [5]. |
Here are some frequently encountered problems and their potential solutions, framed in a Q&A format.
FAQ 1: I am not getting any separation between the enantiomers. What should I investigate first?
FAQ 2: My peaks are broad, tailing, or have poor resolution. How can I improve the peak shape?
FAQ 3: I need to isolate pure enantiomers on a preparative scale for drug development. What are my options?
The following diagram outlines a logical workflow for developing and troubleshooting a chiral separation method, based on the principles from the search results.
It is important to note that while the patent for synthesizing 3-aminochroman compounds was found [4], the search results do not contain a pre-existing, step-by-step troubleshooting guide specifically for its enantiomer separation.
The information provided here is based on analogous separations of chiral amines and amino acids. For the most specific guidance, I would recommend:
The 5-HT2B receptor is a well-established antitarget because its activation is strongly linked to drug-induced valvular heart disease (VHD) [1]. This association became particularly evident after the "Fen-Phen" scandal, where agonists were found to cause pathological proliferation of cardiac valve fibroblasts [1]. Consequently, avoiding 5-HT2B receptor agonism is now a critical safety requirement in drug development, and a significant amount of research focuses on antagonists or strategies to eliminate agonist activity [1].
The table below summarizes quantitative data on various ligands relevant to 5-HT2B receptor research, which can inform your screening strategies.
| Ligand Name | Affinity/Activity (where specified) | Key Characteristics & Relevance |
|---|---|---|
| RS127,445 | Ki = 0.3 nM [1] | Highly potent and selective 5-HT2B antagonist; a key reference tool compound [1]. |
| LY266,097 | pKi = 9.7 [2] [1] | Selective 5-HT2B antagonist; used in research to probe 5-HT2B function and as a potential augmenting agent for antidepressants [2] [1]. |
| BW-723C86 | Agonist [2] | Preferential 5-HT2B receptor agonist used in research to probe receptor function and test antagonist effects [2]. |
| Aripiprazole | High affinity antagonist [2] | An antipsychotic with high affinity for 5-HT2B; its antagonism is investigated for contributing to its therapeutic effects when combined with SSRIs [2]. |
| Olanzapine | High affinity [3] | An antipsychotic with high affinity for 5-HT2B and H1 receptors; research into analogues aims to reduce H1 affinity (linked to weight gain) while maintaining therapeutic receptor profile [3]. |
Here are the core strategic approaches for mitigating 5-HT2B risk:
Here are detailed methodologies for key experiments cited in the research.
1. In Vivo Electrophysiology to Assess Neuronal Activity
This protocol is used to understand how 5-HT2B ligands affect neuronal firing in specific brain regions, such as investigating aripiprazole's mechanism [2].
2. Radioligand Binding Assay for Receptor Affinity
This standard in vitro protocol is used to determine the affinity of novel compounds for various receptors, as seen in the development of olanzapine analogues [3].
The following diagram outlines a logical workflow for identifying and mitigating 5-HT2B risk during drug development.
Q1: Why is 5-HT2B receptor agonism so dangerous? Chronic overstimulation of the 5-HT2B receptor on cardiac valve fibroblasts leads to their pathological proliferation, which can result in valvular heart disease (VHD). This is not a theoretical risk but is well-established from past drug withdrawals [1].
Q2: My lead compound shows 5-HT2B agonist activity. Is it automatically disqualified? In most cases, yes, for systemically administered drugs. The modern standard in drug development is to consider 5-HT2B agonism a major toxicity signal that precludes further clinical development. The recommended path is to return to lead optimization and create analogues without this activity [1].
Q3: Are there any therapeutic uses for 5-HT2B antagonists? Research suggests potential. For instance, 5-HT2B receptor blockade might contribute to the therapeutic effect of aripiprazole when it is added to SSRIs for treatment-resistant depression [2]. Antagonists are also being investigated for conditions like pulmonary arterial hypertension [4].
Q1: What are the main challenges when purifying chroman-3-amine derivatives using flash chromatography?
The primary challenge is the strong, undesirable interaction between the basic nitrogen of the amine and the acidic silanols on the surface of standard silica gel. This interaction can cause several issues:
Q2: What practical techniques can improve the purification of these amines?
Two effective techniques are commonly used, each with a different approach.
This method uses a stationary phase that is specifically designed to mask the acidic silanols on the silica surface, thereby preventing the problematic interactions with your basic amine [1].
This is a novel, waste-minimizing technique that uses acid-base chemistry and precipitation, separate from column chromatography [2].
The table below summarizes the pros and cons of these core techniques.
| Technique | Key Principle | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| Amine-Modified Silica [1] | Masks acidic silanols on stationary phase | Excellent separation; avoids mobile phase modifiers; high purity yields | Requires specific, often more expensive, columns |
| TCA Purification [2] | Temporary salt formation & precipitation | Reduces solvent waste; fewer operational steps; good for amines that are solids or high-boiling oils | Success depends on finding a solvent for precipitation; lower yields for some primary amines (e.g., ~40-45%) |
Q3: How can I monitor the success of my purification and check final purity?
High Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of organic compounds like chroman-3-amines.
To help you select the best path, here is a workflow that synthesizes the techniques discussed:
The following methodology is adapted from a study that specifically tested 3-amino chromane-derived σ1 receptor ligands in a cone photoreceptor cell line (661W) [1].
| Aspect | Protocol Details |
|---|---|
| Cell Line | 661W cells (mouse cone photoreceptor) [1] |
| Cytotoxicity Screening | Treat cells with compounds across a concentration range (e.g., up to 50 µM). Limit further assay concentrations to a maximum of 10 µM if no significant cytotoxicity is observed below that threshold [1]. |
| Oxidative Stress Induction | Co-treat cells with 55 µM tert-butyl hydroperoxide (tBHP) for 24 hours to induce oxidative stress [1]. |
| Cell Viability Assessment | Measure cell viability after tBHP challenge; a reduction to approximately 50% of the untreated control is expected. Co-treatment with the test compound can indicate protective effects [1]. |
| Positive Control | Use (+)-Pentazocine ((+)-PTZ), a known σ1 ligand, as a positive control in the assays [1]. |
Here are solutions to common challenges you might encounter when working with these assays.
1. My 3-amino chromane compounds are showing cytotoxicity in the initial screening. What can I do?
2. I am not observing a protective effect against oxidative stress with my compounds. What could be wrong?
3. What other markers can I measure to comprehensively assess oxidative stress? Cell viability is a general endpoint. To specifically confirm and quantify oxidative stress, you should measure direct markers of cellular damage. The table below lists well-established markers categorized by the type of damage [2] [3] [4].
| Marker Type | Specific Marker | Common Assay Methods |
|---|---|---|
| Lipid Peroxidation | Malondialdehyde (MDA) | TBARS Assay, HPLC [2] [3] |
| 4-Hydroxynonenal (4-HNE) | ELISA, Immunohistochemistry [2] [4] | |
| 8-iso-Prostaglandin F2α (8-isoprostane) | ELISA, Mass Spectrometry [2] [4] | |
| Protein Oxidation | Protein Carbonyl Content (PCC) | DNPH Method, Western Blot [2] [3] |
| Advanced Oxidation Protein Products (AOPP) | Spectrophotometric Detection [2] [3] | |
| DNA/RNA Damage | 8-Hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA, Mass Spectrometry [3] [4] |
| Antioxidant Capacity | Glutathione (GSH/GSSG) Ratio | Fluorometric or Colorimetric Assay Kits [3] [4] |
| Antioxidant Enzymes (CAT, SOD, GPx) | Activity Assay Kits [5] [2] |
To better understand the mechanistic basis of your assays, the following diagram illustrates the core cellular signaling pathways involved in oxidative stress, which your compounds may be influencing.
| Topic | Key Details | Relevance to Scale-Up |
|---|---|---|
| Core Synthesis | Process for enantioselective synthesis of 3-aminochroman compounds [1]. | Provides the foundational chemical route to be scaled. |
| Key Intermediate | Use of an azide intermediate (e.g., Azide (±)-8) with excellent overall yield and high diastereomeric ratio (>20:1 dr) [2]. | A high-yielding, selective step is advantageous for process scale-up. |
| Chiral Resolution | Separation of enantiomers via semi-preparative HPLC to achieve high enantiomeric excess (>98:2 er) [2]. | Identifies a potential bottleneck; alternative chiral methods (e.g., chiral auxiliaries, catalysts) may be needed for large scale. |
| Stereochemistry Impact | The (3R,4R) enantiomer series shows significantly higher target affinity and selectivity over the (3S,4S) series [2]. | Justifies the extra effort for chiral resolution; impure enantiomers yield inferior products. |
| Final Diversification | Etherification of a resolved phenol intermediate, followed by reductive amination to yield final pyrrolidine products [2]. | The flexibility of this step allows for the creation of diverse compound libraries from a common, scalable intermediate. |
The following protocol is adapted from the literature for a potentially scalable, divergent synthesis of enantiomerically pure 3-aminochroman derivatives [2].
1. Synthesis of Key Azide Intermediate (Gram-Scale)
2. Demethylation to Phenol
3. Chiral Resolution (Critical Scalability Step)
4. Etherification & Final Diversification
The workflow for this synthesis, from the common intermediate to the diverse final products, can be visualized as follows:
Synthesis Workflow from Common Intermediate to Final Products
Why is chiral resolution critical in the synthesis of 3-aminochroman compounds? The biological activity of a compound is often dependent on its three-dimensional structure. For 3-aminochromans, the (3R,4R) enantiomer series demonstrates significantly higher affinity and selectivity for biological targets (e.g., the σ1 receptor) compared to the (3S,4S) series [2]. Producing a racemic mixture (equal parts of both enantiomers) at gram-scale would result in a final product where up to half of the material is a less active or potentially inactive isomer, drastically reducing the overall potency and quality of your product.
The patent mentions various resolving agents. How do I select one? Patent US5322944A lists multiple chiral acids for resolution, including (S)-malic acid, (-)-camphanic acid, (S)-camphorsulfonic acid, and tartaric acid [1]. Selection is typically empirical. Start by screening a small set of these agents and monitor for the formation of a crystalline diastereomeric salt from the racemic mixture. A successful resolution will yield salts with differing solubility, allowing one enantiomer to be purified by crystallization. The choice of solvent system and counterion is critical to this process.
What are the key analytical checkpoints during the scale-up process?
The decision tree below outlines the critical choice between two primary scaling paths after creating the key intermediate:
Decision Tree for Chiral Resolution at Scale
The table below summarizes the binding affinity data for selected high-affinity 3-amino chromane ligands from a 2020 study [1]. The (3R,4R) enantiomeric series consistently showed higher affinity and selectivity over related targets like TMEM97 (σ2) and 5-HT2B receptors.
| Compound ID | Core Structure & Stereochemistry | R Group (Ether Substituent) | σ1R Ki (nM) | σ1R pKi | TMEM97 (σ2) Ki (nM) | 5-HT2B Ki (nM) |
|---|---|---|---|---|---|---|
| (3R,4R)-3a | 3-Amino-chromane (3R,4R) | Benzyl | 2.1 | 8.7 | 75 | >10,000 |
| (3R,4R)-3n | 3-Amino-chromane (3R,4R) | Cyclohexylmethyl | 1.5 | 8.8 | 46 | >10,000 |
| (3R,4R)-3o | 3-Amino-chromane (3R,4R) | Phenethyl | 2.6 | 8.6 | 314 | >10,000 |
| (3S,4S)-3a | 3-Amino-chromane (3S,4S) | Benzyl | 110 | 7.0 | 430 | 400 |
Key Structure-Activity Relationship (SAR) Insights [1]:
(3R,4R) absolute stereochemistry on the 3-amino-chromane core is a key determinant for high σ1R affinity and selectivity over TMEM97.(3n) or benzyl (3a) at the ether linkage results in very high affinity (Ki = 1.5-2.1 nM).(3R,4R) enantiomers universally demonstrate superior binding profiles compared to their (3S,4S) counterparts, which have significantly weaker σ1R affinity and poorer selectivity.For reproducibility, here are the detailed methodologies used in the key study providing the data [1].
1. Receptor Binding Assay
2. Selectivity Profiling
3. Chemical Synthesis and Characterization
( (3R,4R)- and (3S,4S)-3a–r ) were synthesized from a common 3-amino-chromane intermediate. The key steps involved semi-preparative HPLC for enantiomeric resolution and subsequent etherification for diversification [1].To contextualize the experimental data, the following diagram illustrates the sigma-1 receptor's role as a key modulator of cellular stress response, which underpins its therapeutic relevance.
This diagram illustrates the mechanism by which high-affinity σ1R ligands exert their effects [3] [4] [5]:
(3R,4R)-3n analogue (cyclohexylmethyl) showing the highest affinity (Ki = 1.5 nM) in the dataset [1].(3R,4R) enantiomer and incorporate lipophilic, bulky groups at the ether position for optimal affinity and σ1/TMEM97 selectivity [1].
The table below summarizes the binding affinity (Ki) and selectivity profile for a high-affinity chroman-3-amine derivative and pentazocine.
| Compound / Chemical Class | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2/TMEM97 Selectivity (Fold) | 5-HT2B Receptor Affinity (Ki, nM) | Key Pharmacological Profile |
|---|---|---|---|---|
| This compound derivative (Compound (3R,4R)-3a) [1] | 2.1 | 36 | >10,000 | High sigma-1 affinity and selectivity; low activity at 5-HT2B antitarget. |
| This compound derivative (Compound (3R,4R)-3n) [1] | 1.5 | Information missing | Information missing | One of the highest sigma-1 affinities in the series. |
| Pentazocine (Talwin) [1] [2] | 1.8 - 23 | Non-selective | N/A | Mixed opioid agonist/antagonist; known psychotomimetic side effects. |
The significant difference in affinity and selectivity between the two compound classes is rooted in their distinct structures and binding interactions.
The comparative data are generated through standardized, rigorous experimental methods.
Receptor Binding Assays
[³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound [5].Crystallography
This experimental workflow for determining a ligand-bound receptor structure can be visualized as follows:
The distinct pharmacological profiles of these compounds suggest different paths for therapeutic application.
This compound derivatives offer a modern, selective scaffold for sigma-1 receptor targeting, with clear structure-activity relationships and optimized properties. Pentazocine serves as a historical and structural reference point but its non-selectivity limits its application in pure sigma-1 research.
3-Amino chromane derivatives can function as ligands for the σ1 receptor, a protein target for therapies in pain management, cancer, and neural degradation [1] [2]. A study of 36 such ligands revealed that the absolute stereochemistry (3R,4R) on the 3-amino-chromane core consistently results in higher affinity and greater selectivity for the σ1 receptor over the TMEM97 (σ2) receptor [1] [3].
The table below compares the binding affinity (Ki, nM) and selectivity of representative enantiomeric pairs, showing that the (3R,4R) enantiomer is consistently more potent and selective [1].
| Compound Identifier | Core Stereochemistry | σ1 Receptor Ki (nM) | TMEM97 (σ2) Ki (nM) | σ1 vs. TMEM97 Selectivity (Fold) | 5-HT2B Receptor Ki (nM) |
|---|---|---|---|---|---|
| 3a | (3R,4R) | 2.1 | 75 | 36 | >10,000 |
| (3S,4S) | 100 | 400 | 4 | 400 | |
| 3b (para-fluoro benzyl) | (3R,4R) | 2.7 | 29 | 11 | >10,000 |
| (3S,4S) | 120 | 260 | 2.2 | 1,000 | |
| 3n (cyclohexylmethyl) | (3R,4R) | 1.5 | 120 | 80 | >10,000 |
The key experiments that generated the above data can be summarized as follows [1]:
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER). The diagram below illustrates its role in cellular signaling and potential neuroprotection.
This diagram shows that σ1 receptor ligands exert their effects by binding to the σ1 receptor at the ER-mitochondrion interface. This interaction helps regulate calcium signaling, a key process in maintaining cellular health. When cells are under oxidative stress, this pathway can promote cell survival [1].
Another key application of 3-amino chromane derivatives is as GABA-B receptor agonists. In studies, the (S)-enantiomer demonstrated higher potency [4].
The table below compares the activity of the enantiomeric GABA-B agonists CGP 44532 (S-enantiomer) and CGP 44533 (R-enantiomer) with the reference compound baclofen in different experimental models [4].
| Assay / Tissue | Agonist | EC₅₀ / IC₅₀ | Enantiomer |
|---|---|---|---|
| Depression of spontaneous discharges (Mg²⁺-free neocortical slices) | CGP 44532 | 6.5 μM | (S) |
| CGP 44533 | 50 μM | (R) | |
| Baclofen | 10 μM | Racemate | |
| Hyperpolarisation (Neocortical wedges) | CGP 44532 | 7.5 μM | (S) |
| CGP 44533 | 16 μM | (R) | |
| Baclofen | 14 μM | Racemate | |
| Inhibition of [³H]GABA release (Brain slices) | CGP 44532 | 0.45 μM | (S) |
| CGP 44533 | 10 μM | (R) | |
| Baclofen | 5 μM | Racemate | |
| Depression of twitch contractions (Ileum) | CGP 44532 | 7 μM | (S) |
| CGP 44533 | 50 μM | (R) | |
| Baclofen | 11 μM | Racemate |
The data in the previous table were obtained from several ex vivo pharmacological models [4]:
The following flowchart summarizes the multi-step process used to characterize the enantiomers of GABA-B agonists.
This workflow illustrates the comprehensive approach to evaluating the effects of the enantiomers in both the central nervous system and peripheral tissues, and confirming that these effects are specifically mediated by the GABA-B receptor [4].
The experimental data clearly demonstrates that the biological activity of 3-amino chromane enantiomers is stereospecific.
| Compound Identifier | σ1 Receptor Ki (nM) | σ2 (TMEM97) Receptor Ki (nM) | σ1:σ2 Selectivity Ratio | 5-HT2B Receptor Ki (nM) | Key Structural Features |
|---|---|---|---|---|---|
| (3R,4R)-3a | 2.1 [1] | 75 [1] | 36-fold [1] | >10,000 [1] | (3R,4R) stereochemistry; unsubstituted benzyl ether [1] |
| (3R,4R)-3n | 1.5 [1] | 29 [1] | 19-fold [1] | 1,200 [1] | (3R,4R) stereochemistry; cyclohexylmethyl ether [1] |
| (3R,4R)-3o | 2.7 [1] | 240 [1] | 89-fold [1] | >10,000 [1] | (3R,4R) stereochemistry; phenyl ether ether linker [1] |
| (3S,4S)-3a | 110 [1] | 430 [1] | 4-fold [1] | 400 [1] | (3S,4S) stereochemistry; unsubstituted benzyl ether [1] |
| Primary Amine 3f | 16 [2] | Not Determined | Not Reported | 160 [2] | Tetrahydroquinoline core; primary amine [2] |
The data in the table above was generated using standardized, rigorous methodologies that are widely accepted in the field.
The selectivity profile of 3-amino chromanes is heavily influenced by their specific chemical structure.
The following diagrams illustrate the key experimental workflow and the structural basis for receptor binding.
This workflow outlines the key steps for profiling 3-amino chromane derivatives [1] [2].
This diagram shows how the 3-amino chromane structure aligns with the established σ1 receptor pharmacophore [3].
| Method Type | Core Principle | Key Chiral Selectors / Phases | Typical Applications / Notes |
|---|---|---|---|
| Chiral Stationary Phases (CSPs) [1] [2] [3] | Chiral selector is immobilized/coated on column; diastereomeric complexes form with different stability. | Polysaccharides, Macrocyclic antibiotics (Vancomycin) [4], Cyclofructans (CF6-P) [2], Pirkle-type, Proteins [1]. | Broad applicability; method choice depends on analyte structure. Ideal for HPLC, SFC [2]. |
| Chiral Derivatization (CDR) [5] [6] | Achiral derivatization converts enantiomers into diastereomers, separable on achiral columns. | Marfey's Reagent (FDAA) [5], other chiral probes (e.g., MTPA) [6]. | Useful for LC-MS/MS; requires specific functional group (e.g., primary amine) [5]. Adds a sample preparation step. |
The following diagram outlines the general decision-making workflow for selecting and validating a chiral separation method, based on the strategies identified in the search results.
Here are detailed methodologies for the key approaches mentioned in the comparison table, which you can adapt for validating the separation of 3-amino chromane enantiomers.
This is the most direct and widely used approach. The process involves screening and optimization.
This method is particularly useful for LC-MS/MS analysis and when CSPs are not available [5].
When creating your comparison guide with supporting experimental data, please consider the following points that emerged from the research: